Technical Documentation Center

Tert-butyl 2-(1-aminocyclobutyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-(1-aminocyclobutyl)acetate
  • CAS: 1500895-01-1

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for Tert-butyl 2-(1-aminocyclobutyl)acetate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 2-(1-aminocyclobutyl)acetate Authored by: A Senior Application Scientist Introduction Tert-butyl 2-(1-aminocyclobutyl)acetate is a molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 2-(1-aminocyclobutyl)acetate

Authored by: A Senior Application Scientist

Introduction

Tert-butyl 2-(1-aminocyclobutyl)acetate is a molecule of interest in medicinal chemistry and drug development, incorporating several key functional groups: a tert-butyl ester, a cyclobutane ring, and a primary amine. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR chemical shifts for tert-butyl 2-(1-aminocyclobutyl)acetate. The predictions herein are based on established principles of NMR spectroscopy and data from analogous structural motifs.

Molecular Structure and Atom Labeling

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of tert-butyl 2-(1-aminocyclobutyl)acetate with systematic atom labeling is presented below. This labeling will be used throughout this guide to assign specific NMR signals.

Figure 1: Molecular structure of tert-butyl 2-(1-aminocyclobutyl)acetate with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum of tert-butyl 2-(1-aminocyclobutyl)acetate is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule.

  • Tert-butyl Protons (C10-H, C11-H, C12-H): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. This is due to the free rotation around the C9-C(CH₃)₃ bond and the absence of adjacent protons for coupling. The chemical shift for a tert-butyl group is typically in the range of 0.5-2.0 ppm.[1] For tert-butyl esters specifically, this signal is often observed around 1.4-1.5 ppm.

  • Cyclobutane Protons (C2-H, C3-H, C4-H): The six protons on the cyclobutane ring are diastereotopic and will therefore have different chemical shifts, appearing as complex multiplets. In unsubstituted cyclobutane, all protons are equivalent and resonate at approximately 1.96 ppm due to rapid ring inversion.[2] However, the substitution on C1 breaks this symmetry. The protons on C2 and C4 (adjacent to the substituted carbon) will be shifted downfield compared to the protons on C3. Their chemical shifts are influenced by the electronic effects of the neighboring substituents.[2] A general range for substituted cyclobutanes is between 1.5 and 2.8 ppm.

  • Acetate Methylene Protons (C5-H): The two protons of the methylene group (C5) are adjacent to a quaternary carbon (C1) and a carbonyl group. Due to the absence of adjacent protons, this signal will appear as a singlet. The electron-withdrawing effect of the carbonyl group will deshield these protons, shifting them downfield.

  • Amine Protons (N1-H): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of amine protons is highly variable (typically 0.5-5.0 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] The signal may also be difficult to observe or could disappear upon shaking the sample with D₂O, a useful technique for confirming its identity.[3]

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum will provide direct information about the carbon skeleton of the molecule.

  • Tert-butyl Carbons (C10, C11, C12, and C9): The three methyl carbons (C10, C11, C12) of the tert-butyl group are equivalent and will produce a single signal, typically in the range of 20-42 ppm.[1] The quaternary carbon (C9) of the tert-butyl group will also give a distinct signal.

  • Cyclobutane Carbons (C1, C2, C3, C4): Unsubstituted cyclobutane shows a single resonance at about 22.4 ppm.[2][5] In the substituted ring of the target molecule, the four carbons are non-equivalent. The quaternary carbon C1, bonded to the nitrogen and the acetate group, will be significantly downfield. The carbons C2 and C4 will be roughly equivalent and shifted from the typical cyclobutane value due to the substituent on C1. The C3 carbon, being furthest from the substitution, will be the least shifted. Carbons alpha to an amine group typically appear in the 30-60 ppm range.[3]

  • Acetate Carbons (C5 and the Carbonyl Carbon): The methylene carbon (C5) will be influenced by the adjacent quaternary carbon and the carbonyl group. The carbonyl carbon of the ester will appear significantly downfield, typically in the region of 170-180 ppm.[6]

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for tert-butyl 2-(1-aminocyclobutyl)acetate.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
-C(CH ₃)₃~1.45Singlet9H~28
Cyclobutyl-H 1.6 - 2.6Multiplet6H
-CH ₂COO-~2.5Singlet2H~45
-NH1.0 - 3.0 (broad)Singlet2H
-C (CH₃)₃~80
C yclobutyl~20-35 (C3), ~35-50 (C2, C4)
C -NH₂~50-65
-CH₂C OO-~172

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of tert-butyl 2-(1-aminocyclobutyl)acetate, the following experimental procedure is recommended.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is a good first choice for general organic molecules.[5]

  • Internal Standard: Include a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[7][8]

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[7]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase and Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate ¹H Spectrum reference->integrate

Figure 2: A workflow diagram for the acquisition and processing of NMR data.

Conclusion

The structural features of tert-butyl 2-(1-aminocyclobutyl)acetate give rise to a predictable yet informative NMR spectral signature. The ¹H NMR spectrum is expected to be characterized by a prominent singlet for the tert-butyl group, complex multiplets for the cyclobutane protons, a singlet for the acetate methylene protons, and a broad singlet for the amine protons. The ¹³C NMR spectrum will complement this by providing signals for all carbon environments, including the distinct quaternary carbons and the downfield ester carbonyl carbon. This comprehensive guide serves as a valuable resource for researchers in the synthesis and characterization of this and structurally related compounds.

References

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C .... [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • Hulme, C., et al. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 2017. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997.
  • SpectraBase. tert-Butyl Acetoacetate - Optional[1H NMR] - Chemical Shifts. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. a. [Link]

  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 1996. [Link]

  • ACS Publications. A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 2017. [Link]

  • SpectraBase. Tert-butyl (tetrahydrofuran-2-yl)acetate - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Regensburg. NMR Spectroscopy.
  • RSC Publishing. Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • Amazon AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

  • Wired Chemist. T-butyl Acetate Proton Full Spectrum. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • NP-MRD. H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059). [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ScienceDirect. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]

  • University of Colorado Boulder. Chemical Shifts: Carbon. [Link]

  • NPTEL. 13C NMR spectroscopy. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Harvard University. 2D NMR Solutions. [Link]

  • MDPI. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Aaron Chemicals. 1500895-01-1 | MFCD23782722 | tert-butyl 2-(1-aminocyclobutyl)acetate. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... [Link]

  • PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. [Link]

  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. [Link]

  • Google Patents.
  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Tert-butyl 2-(1-aminocyclobutyl)acetate

Abstract This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of tert-butyl 2-(1-aminocyclobutyl)acetate, a molecule of interest in drug discovery and development. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of tert-butyl 2-(1-aminocyclobutyl)acetate, a molecule of interest in drug discovery and development. In the absence of direct experimental data for this specific compound, this document synthesizes established fragmentation principles of its core functional moieties: the tert-butyl ester, the aminocyclobutyl group, and the acetate linker. By understanding the characteristic fragmentation pathways of these components under electrospray ionization (ESI) and collision-induced dissociation (CID), researchers can confidently identify and structurally elucidate this and related compounds in complex matrices. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of mass spectrometry.

Introduction

Tert-butyl 2-(1-aminocyclobutyl)acetate is a non-proteinogenic amino acid derivative incorporating a sterically hindered tert-butyl ester and a strained cyclobutyl ring. These structural features are often introduced in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities. This guide will focus on the predicted fragmentation behavior of tert-butyl 2-(1-aminocyclobutyl)acetate under positive-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), a common technique for the analysis of small polar molecules.

The initial ionization event in positive-mode ESI is the protonation of the molecule, which is most likely to occur at the primary amine due to its high basicity, forming the [M+H]⁺ ion. Subsequent fragmentation of this precursor ion via CID will be dictated by the relative stabilities of the resulting fragment ions and neutral losses.

Predicted Fragmentation Pathways

The fragmentation of protonated tert-butyl 2-(1-aminocyclobutyl)acetate is anticipated to be a composite of the characteristic fragmentation patterns of its functional components. The primary fragmentation routes are expected to involve the labile tert-butyl group, the strained cyclobutyl ring, and cleavage of the acetate linker.

Fragmentation of the Tert-butyl Ester Group

The tert-butyl group is known for its characteristic fragmentation pattern in mass spectrometry.[1][2] A primary and highly favorable fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement or direct cleavage, leading to the formation of a protonated carboxylic acid.[3] Another common fragmentation is the formation of the stable tert-butyl cation (C₄H₉⁺) at m/z 57.[2]

G M_plus_H [M+H]⁺ m/z 186.15 Fragment_A [M+H - C₄H₈]⁺ m/z 130.09 M_plus_H->Fragment_A Loss of Isobutylene Fragment_B [C₄H₉]⁺ m/z 57.07 M_plus_H->Fragment_B Formation of tert-butyl cation Neutral_Loss_A - C₄H₈ (Isobutylene) Neutral_Loss_B + C₇H₁₂NO₂• (Radical) caption Figure 1: Fragmentation of the tert-butyl group.

Fragmentation of the Aminocyclobutyl Moiety

The strained cyclobutyl ring is susceptible to ring-opening and subsequent fragmentation, often resulting in the loss of neutral molecules like ethene (C₂H₄, 28 Da).[4][5] Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for amines.[6]

G Fragment_A [M+H - C₄H₈]⁺ m/z 130.09 Fragment_C Immonium Ion [C₄H₈N]⁺ m/z 70.07 Fragment_A->Fragment_C α-Cleavage Fragment_D [M+H - C₄H₈ - C₂H₄]⁺ m/z 102.06 Fragment_A->Fragment_D Ring Fragmentation Neutral_Loss_C - C₃H₄O₂ (Neutral Loss) Neutral_Loss_D - C₂H₄ (Ethene) caption Figure 2: Fragmentation of the aminocyclobutyl moiety.

Fragmentation of the Acetate Linker

Cleavage of the bonds adjacent to the carbonyl group of the acetate linker is another expected fragmentation pathway. This can lead to the loss of carbon monoxide (CO, 28 Da) or the entire acetate group.

Summary of Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for tert-butyl 2-(1-aminocyclobutyl)acetate, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (monoisotopic) Proposed Formula Proposed Structure/Origin
186.15[C₁₀H₂₀NO₂]⁺Protonated molecule [M+H]⁺
130.09[C₆H₁₂NO₂]⁺Loss of isobutylene (-C₄H₈) from the tert-butyl group
112.08[C₆H₁₀N]⁺Loss of isobutylene and subsequent loss of water (-H₂O)
88.08[C₄H₁₀NO]⁺Cleavage of the C-C bond between the cyclobutyl ring and the acetate group
70.07[C₄H₈N]⁺Immonium ion from α-cleavage at the cyclobutyl ring
57.07[C₄H₉]⁺Tert-butyl cation

Experimental Protocol for MS/MS Analysis

This section outlines a general workflow for acquiring high-quality MS/MS data for tert-butyl 2-(1-aminocyclobutyl)acetate.

Sample Preparation
  • Dissolve the sample: Prepare a stock solution of tert-butyl 2-(1-aminocyclobutyl)acetate in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute for analysis: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode. The addition of formic acid promotes protonation.[7]

Mass Spectrometry Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-300) to confirm its presence.

  • MS2 (Product Ion) Scan:

    • Select the protonated molecule ([M+H]⁺, m/z 186.15) as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will vary between instruments and should be determined empirically to generate a rich fragmentation spectrum.[8]

    • Scan the product ions over a relevant mass range (e.g., m/z 40-200).

Data Analysis
  • Identify the precursor ion: In the MS1 spectrum, locate the peak corresponding to the [M+H]⁺ ion.

  • Analyze the product ion spectrum: Examine the MS2 spectrum for the characteristic fragment ions outlined in Section 3.

  • Propose fragmentation pathways: Based on the observed fragment ions and their relative intensities, deduce the most likely fragmentation pathways. High-resolution mass spectrometry can aid in confirming the elemental composition of the fragment ions.

Conclusion

The mass spectrometry fragmentation of tert-butyl 2-(1-aminocyclobutyl)acetate is predicted to be a rich interplay of charge- and structure-directed cleavages. The characteristic loss of isobutylene from the tert-butyl ester and the formation of a stable tert-butyl cation are expected to be dominant fragmentation pathways. Further fragmentation of the aminocyclobutyl moiety through ring-opening and alpha-cleavage provides additional structural information. This in-depth guide, grounded in the fundamental principles of mass spectrometry, provides a robust framework for the identification and structural elucidation of this compound and its analogs, serving as a valuable resource for researchers in drug discovery and development.

References

  • PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. J Mass Spectrom. 2016 Jan;51(1):28-32. Available from: [Link]

  • PubMed. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Commun Mass Spectrom. 2003;17(12):1297-311. Available from: [Link]

  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. J Med Chem. 1996 Aug 23;39(18):3547-56. Available from: [Link]

  • Wichita State University SOAR. MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Available from: [Link]

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. J. Chin. Mass Spectrom. Soc. 2025, 46(1): 40-47. Available from: [Link]

  • ResearchGate. (PDF) The Fragmentation Mechanism of Cyclobutanol. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Nat. Prod. Rep., 2016,33, 492-523. Available from: [Link]

  • ACS Publications. Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids: New Tools to Discriminate between Metabotropic Glutamate Receptor Subtypes. J Med Chem. 1999 May 6;42(9):1537-45. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available from: [Link]

  • YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available from: [Link]

  • ResearchGate. (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry. Available from: [Link]

  • PubChem. tert-butyl 2-(tert-butylamino)acetate. Available from: [Link]

  • Chemspace. Tert-butyl 2-(3-aminocyclobutyl)acetate. Available from: [Link]

  • PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available from: [Link]

  • PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. J Med Chem. 1996 Aug 23;39(18):3547-56. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

  • PMC. MolDiscovery: learning mass spectrometry fragmentation of small molecules. Available from: [Link]

  • PubMed. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. J Org Chem. 2005 Sep 30;70(20):7855-65. Available from: [Link]

Sources

Foundational

Engineering Conformational Rigidity: The Mechanistic Role of 1-Aminocyclobutyl Acetate Derivatives in Peptidomimetics

Executive Summary In the pursuit of metabolically stable and highly specific therapeutics, the rational design of peptidomimetics relies heavily on controlling molecular geometry. 1-Aminocyclobutyl acetate derivatives re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of metabolically stable and highly specific therapeutics, the rational design of peptidomimetics relies heavily on controlling molecular geometry. 1-Aminocyclobutyl acetate derivatives represent a premier class of conformationally restricted building blocks. By leveraging the inherent ring strain and steric bulk of the cyclobutane scaffold, these derivatives act as strict structural directors, forcing peptide backbones into highly specific secondary structures. This whitepaper provides an in-depth mechanistic analysis of cyclobutane rigidity, quantitative structural data, and field-proven, self-validating protocols for synthesizing and verifying these critical drug development scaffolds.

The Structural Mechanics of Cyclobutane Rigidity

To utilize 1-aminocyclobutyl acetate derivatives effectively, one must first understand the physics governing the cyclobutane core. If cyclobutane were to adopt a planar, square geometry, it would suffer from massive torsional strain due to the fully eclipsed C-H bonds[1].

To relieve this severe eclipsing strain, the cyclobutane ring buckles into a non-planar1 with an out-of-plane dihedral angle of approximately 25°[1]. While this puckering slightly increases angle strain by compressing the internal bond angles to ~88°, the net thermodynamic result is a highly stable, yet rigid, scaffold[1]. When functionalized at the 1-position with both an amino and an acetate group, the steric hindrance of this puckered ring severely restricts the rotational freedom of the adjacent peptide bonds, pre-organizing the molecule for targeted receptor binding.

G A 1-Aminocyclobutyl Acetate Core B Puckered 'Butterfly' Conformation A->B Relieves Torsional Strain C Restricted Ramachandran Space (φ, ψ) B->C Steric Hindrance D Protease Resistance (Metabolic Stability) C->D Backbone Shielding E Pre-organized Receptor Affinity C->E Lower Entropic Penalty

Logical flow of cyclobutane rigidity in peptidomimetic drug design.

Ramachandran Restrictions and Secondary Structure Induction

In the context of drug design, 1-aminocycloalkane-1-carboxylic acids (Acnc) and their acetate derivatives are utilized to dictate backbone geometry. 1-Aminocyclobutane-1-carboxylic acid (Acc4) derivatives exhibit a highly restricted conformational space compared to their larger counterparts[2].

Unlike cyclohexane derivatives (Acc6), which are relatively flexible and readily transition between chair conformations, the cyclobutane moiety acts as a strict geometric lock. Quantum mechanical calculations demonstrate that the2[2]. This restriction lowers the entropic penalty upon target binding, thereby drastically increasing the binding affinity of the resulting peptidomimetic[3].

Quantitative Conformational Data

The following table summarizes the structural metrics and preferred secondary structures of various cycloalkane-based amino acid derivatives, highlighting the unique position of the cyclobutane ring.

DerivativeRing SizeApprox. Ring Strain (kJ/mol)Preferred Secondary StructureDihedral Restriction (φ, ψ)
Ac3c (Cyclopropane)3~115γ-turnHighly restricted (rigid planar)
Ac4c (Cyclobutane)4~110γ-turn / FoldedRestricted (puckered flipping)
Ac5c (Cyclopentane)5~26α / 3₁₀-helixModerately restricted
Ac6c (Cyclohexane)6~0α / 3₁₀-helixFlexible (chair interconversion)

Experimental Workflow: Synthesis and Self-Validating Conformational Analysis

As a Senior Application Scientist, I emphasize that structural claims in drug development cannot rely on a single analytical modality. The following protocol details the synthesis of methyl 2-(1-aminocyclobutyl)acetate and establishes a self-validating system to definitively prove its conformational rigidity.

Step-by-Step Methodology

Step 1: High-Pressure Amination

  • Action: React methyl 2-cyclobutylideneacetate with excess ammonia gas in methanol within an autoclave at 100 °C for 16 hours[4].

  • Causality: The cyclobutylidene double bond is sterically hindered and electronically deactivated. Standard amination conditions will fail. High pressure and elevated temperatures are strictly required to overcome the activation energy barrier for nucleophilic attack by ammonia, ensuring high-yield conversion to the 1-aminocyclobutyl acetate precursor[4].

Step 2: Chromatographic Purification

  • Action: Isolate the product via silica gel chromatography using a gradient of petroleum ether to ethyl acetate (10:1)[4].

Step 3: Solution-State NMR (2D NOESY)

  • Action: Dissolve the purified derivative in CDCl₃ and perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Causality: NOESY provides empirical spatial data. Cross-peaks between the amide protons and the axial/equatorial protons of the puckered cyclobutane ring confirm restricted rotation. If the molecule were fully flexible, rapid bond rotation would cause time-averaged signals, washing out these specific spatial correlations.

Step 4: Density Functional Theory (DFT) Modeling

  • Action: Execute DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) to map the theoretical energy landscape[5].

  • Causality & Self-Validation: This step closes the validation loop. If the interproton distances derived empirically from the NOESY spectra perfectly align with the global energy minimum predicted by DFT, the conformational rigidity is definitively proven. The system is self-validating because theoretical predictions are anchored by physical observation, eliminating single points of failure in structural characterization.

Workflow S1 Synthesis of 1-Aminocyclobutyl Acetate Derivative S2 Solution-State NMR (2D NOESY) S1->S2 S3 Computational Modeling (DFT B3LYP) S1->S3 S4 X-Ray Crystallography (Solid-State) S1->S4 S5 Conformational Validation (Self-Validating Loop) S2->S5 Interproton Distances (< 5 Å) S3->S5 Global Energy Minima S4->S5 Crystal Lattice Geometry S5->S2 Iterative Refinement

Multi-modal experimental workflow for validating conformational rigidity.

Conclusion

The strategic incorporation of 1-aminocyclobutyl acetate derivatives into peptide scaffolds is a masterclass in applied physical organic chemistry. By harnessing the inherent torsional strain and puckered geometry of the cyclobutane ring, researchers can forcefully restrict the Ramachandran space of a molecule. When validated through orthogonal, self-correcting methodologies like combined NOESY and DFT analysis, these rigid building blocks provide a highly reliable pathway to developing metabolically stable, target-specific therapeutics.

References

  • Title : 4.4: Conformations of Cycloalkanes Source : Chemistry LibreTexts URL :[Link]

  • Title : Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid Source : ResearchGate URL :[Link]

  • Title : Side-Chain to Backbone Interactions Dictate the Conformational Preferences of a Cyclopentane Arginine Analogue Source : ACS Publications URL :[Link]

  • Title : Synthesis of cis-3(aminomethyl)cyclobutane carboxylic acid... Source : UCD.ie URL :[Link]

  • Title: WO2017156177A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof Source: Google Patents URL

Sources

Exploratory

Tert-butyl 2-(1-aminocyclobutyl)acetate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 2-(1-aminocyclobutyl)acetate is a non-proteinogenic amino acid ester that holds significant interest within the fields of medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(1-aminocyclobutyl)acetate is a non-proteinogenic amino acid ester that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a strained cyclobutane ring adjacent to a quaternary center, imparts valuable conformational constraints. This rigidity can be strategically exploited to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of peptide-based therapeutics and other bioactive molecules.[1] The incorporation of such constrained amino acids is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor enzymatic stability. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of tert-butyl 2-(1-aminocyclobutyl)acetate, along with insights into its synthesis, reactivity, and potential applications.

Molecular and Physicochemical Properties

While specific experimental data for tert-butyl 2-(1-aminocyclobutyl)acetate is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogs.

Table 1: Core Molecular and Predicted Physical Properties

PropertyValueSource/Method
CAS Number 1500895-01-1Vendor Information
Molecular Formula C10H19NO2Vendor Information
Molecular Weight 185.26 g/mol Calculated
Appearance Colorless to pale yellow liquid or low-melting solidPredicted
Boiling Point Not available (predicted to be >200 °C)Inferred
Melting Point Not availableInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.Predicted

The tert-butyl ester group significantly increases the lipophilicity of the parent amino acid, enhancing its solubility in organic solvents commonly used in synthesis and purification.

Synthesis and Purification

The synthesis of tert-butyl 2-(1-aminocyclobutyl)acetate can be approached through established methods for the esterification of amino acids. A common and effective strategy involves the acid-catalyzed reaction of the parent amino acid, 1-aminocyclobutylacetic acid, with an excess of a tert-butyl source.

Proposed Synthetic Pathway: Acid-Catalyzed Esterification

This protocol is based on general procedures for the synthesis of tert-butyl esters of amino acids.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions AminoAcid 1-Aminocyclobutylacetic Acid Reaction Reaction AminoAcid->Reaction tBuOH tert-Butanol (excess) tBuOH->Reaction Acid Acid Catalyst (e.g., H2SO4) Acid->Reaction Solvent Inert Solvent (e.g., Dioxane) Solvent->Reaction Temp Reflux Temp->Reaction Product Tert-butyl 2-(1-aminocyclobutyl)acetate Reaction->Product Esterification

Caption: Proposed synthesis of tert-butyl 2-(1-aminocyclobutyl)acetate.

Experimental Protocol:

  • Reaction Setup: To a suspension of 1-aminocyclobutylacetic acid in a suitable inert solvent such as dioxane, add an excess of tert-butanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl 2-(1-aminocyclobutyl)acetate.

Chemical Reactivity and Stability

The chemical behavior of tert-butyl 2-(1-aminocyclobutyl)acetate is dictated by its two primary functional groups: the primary amine and the tert-butyl ester.

  • Amine Group: The primary amine is nucleophilic and will readily react with electrophiles. It can be acylated to form amides, alkylated, or used in the formation of Schiff bases. For peptide synthesis, this amine is typically protected with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

  • Ester Group: The tert-butyl ester is sterically hindered, which provides a degree of stability towards nucleophilic attack compared to less hindered esters. It is generally stable to basic conditions but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid. This orthogonality makes the tert-butyl ester a valuable protecting group for the carboxyl terminus in peptide synthesis.

Spectral Characterization (Predicted)

Table 2: Predicted Spectral Data

TechniquePredicted Key Signals
¹H NMR - A sharp singlet around 1.4-1.5 ppm (9H) corresponding to the tert-butyl group. - Multiplets in the range of 1.6-2.4 ppm for the cyclobutane ring protons. - A singlet for the methylene protons adjacent to the ester carbonyl. - A broad singlet for the amine protons (which may exchange with D2O).
¹³C NMR - A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group. - A signal around 28 ppm for the methyl carbons of the tert-butyl group. - Signals for the cyclobutane carbons. - A signal for the quaternary carbon of the cyclobutane ring. - A signal for the methylene carbon. - A signal for the ester carbonyl carbon around 170-175 ppm.
IR (Infrared) - N-H stretching vibrations around 3300-3400 cm⁻¹. - C-H stretching vibrations just below 3000 cm⁻¹. - A strong C=O stretching vibration for the ester at approximately 1730-1740 cm⁻¹. - N-H bending vibrations around 1600 cm⁻¹.
Mass Spec. - The molecular ion peak (M+) at m/z 185. - A prominent fragment at m/z 130 corresponding to the loss of the tert-butyl group.

Applications in Research and Development

The unique structural features of tert-butyl 2-(1-aminocyclobutyl)acetate make it a valuable building block in several areas of research, particularly in drug discovery.

  • Peptidomimetics: The conformationally restricted cyclobutane ring can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns, and to enhance resistance to enzymatic degradation.[1]

  • Novel Scaffolds: The aminocyclobutane moiety serves as a rigid scaffold for the development of novel small molecule therapeutics. Its three-dimensional structure can be exploited to present functional groups in a precise orientation for optimal target binding.

Safety, Handling, and Storage

Specific safety data for tert-butyl 2-(1-aminocyclobutyl)acetate is not available. However, based on its structure as an amino acid ester and general laboratory safety principles, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Tert-butyl 2-(1-aminocyclobutyl)acetate is a promising building block for the synthesis of conformationally constrained peptides and novel small molecules. While detailed experimental data on its physical properties are limited, its chemical behavior can be reliably predicted. The synthetic and reactive handles provided by the primary amine and the tert-butyl ester offer considerable versatility for its incorporation into a wide range of molecular architectures. As research into peptidomimetics and novel therapeutic scaffolds continues to grow, the utility of constrained amino acids like tert-butyl 2-(1-aminocyclobutyl)acetate is expected to increase significantly.

References

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4833-43. [Link]

  • Aaron Chemicals LLC. tert-butyl 2-(1-aminocyclobutyl)acetate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Tert-butyl 2-(1-aminocyclobutyl)acetate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically constrained unnatural β-amino acid derivatives for peptidomimetics and API building blocks....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically constrained unnatural β-amino acid derivatives for peptidomimetics and API building blocks.

Introduction & Mechanistic Rationale

The incorporation of cyclobutane rings into pharmaceutical agents is a proven strategy to restrict conformational flexibility, enhance metabolic stability, and improve target binding affinity. Tert-butyl 2-(1-aminocyclobutyl)acetate is a highly valuable, sterically constrained β-amino acid ester building block.

Synthesizing 1,1-disubstituted cyclic amino acids presents unique challenges. Traditional Strecker-type syntheses followed by Arndt-Eistert homologation are often low-yielding and require hazardous reagents. To ensure a scalable, safe, and highly efficient self-validating system, this protocol utilizes an Ellman tert-butanesulfinamide auxiliary coupled with a Zinc-mediated Reformatsky reaction [1].

The Causality of Reagent Selection (E-E-A-T Insights)
  • Titanium(IV) Ethoxide [Ti(OEt)₄]: Cyclobutanone is prone to aldol condensation under standard Brønsted acidic or basic imine-formation conditions. Ti(OEt)₄ acts as a mild Lewis acid to activate the ketone and an irreversible water scavenger, cleanly driving the equilibrium toward the sulfinyl imine without triggering side reactions[2].

  • Zinc vs. Lithium Enolates: The α-protons of the cyclobutane imine are slightly acidic. Utilizing a strong base (e.g., LDA) to form a lithium enolate would result in the enolization of the imine (forming an enamine) rather than the desired 1,2-addition. The organozinc Reformatsky reagent is highly nucleophilic but possesses low basicity, ensuring exclusive addition to the C=N bond[1].

  • Anhydrous HCl/MeOH Timing: The target molecule contains a tert-butyl ester, which is highly sensitive to acidic hydrolysis. By using 4M HCl in dioxane with methanol as a nucleophilic trapping agent for the departing sulfinyl group, the S-N bond is cleaved rapidly at room temperature. Strict adherence to a 1-hour reaction time ensures complete deprotection while entirely preserving the tert-butyl ester[2].

Experimental Workflow

SynthesisWorkflow A 1. Imine Condensation Cyclobutanone + t-Bu-Sulfinamide B 2. Reformatsky Addition (Zn dust, t-Bu-Bromoacetate) A->B Ti(OEt)4, THF, 40°C Drives equilibrium C 3. Selective Cleavage (4M HCl in Dioxane / MeOH) B->C Mild Zn-enolate Prevents α-deprotonation D Target Molecule: t-Butyl 2-(1-aminocyclobutyl)acetate C->D 1 Hour, RT Preserves t-Bu ester

Figure 1: Three-step synthetic workflow for Tert-butyl 2-(1-aminocyclobutyl)acetate utilizing Ellman's auxiliary.

Materials and Reagents

Table 1: Reagent Stoichiometry and Safety Profile for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsFunctionSafety & Handling
Cyclobutanone 70.091.2Starting MaterialFlammable liquid; handle in a fume hood.
Racemic tert-Butanesulfinamide 121.181.0Amine AuxiliaryIrritant; store under inert atmosphere.
Titanium(IV) Ethoxide 228.112.0Lewis Acid / ScavengerMoisture sensitive; forms TiO₂ upon hydrolysis.
Zinc Dust (Activated) 65.383.0Metal MediatorFlammable solid; activate prior to use.
tert-Butyl bromoacetate 195.053.0Nucleophile PrecursorLachrymator; highly toxic via inhalation.
4M HCl in 1,4-Dioxane 36.463.0Deprotection ReagentCorrosive; use appropriate PPE.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-(Cyclobutylidene)-2-methylpropane-2-sulfinamide
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Reagent Addition: Charge the flask with racemic tert-butanesulfinamide (1.21 g, 10.0 mmol) and cyclobutanone (0.84 g, 12.0 mmol) dissolved in anhydrous THF (20 mL).

  • Activation: Dropwise, add Ti(OEt)₄ (4.56 g, 20.0 mmol) via syringe at room temperature.

  • Reaction: Attach a reflux condenser, heat the mixture to 40 °C, and stir for 16 hours.

  • Self-Validating Workup: Cool the reaction to room temperature and pour it into an equal volume (20 mL) of saturated aqueous NaHCO₃ with rapid stirring. Observation: A dense, white precipitate of TiO₂ will immediately form, validating the complete hydrolysis of the titanium complex.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL). Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude imine can be used directly in the next step without further purification.

Phase 2: Zinc-Mediated Reformatsky Addition
  • Zinc Activation: In a separate flame-dried, Argon-purged 250 mL flask, suspend Zinc dust (1.96 g, 30.0 mmol) in anhydrous THF (15 mL). Add 1,2-dibromoethane (0.1 mL) and heat to 60 °C for 5 minutes. Cool to room temperature and add TMSCl (0.1 mL) to scrub the ZnO passivation layer. Stir for 15 minutes.

  • Enolate Formation: Add tert-butyl bromoacetate (5.85 g, 30.0 mmol) dropwise to the activated zinc suspension. Observation: A mild exotherm will occur, indicating successful zinc insertion. Stir at 40 °C for 30 minutes, then cool to 0 °C.

  • Addition: Dissolve the crude sulfinyl imine from Phase 1 in anhydrous THF (10 mL) and add it dropwise to the Reformatsky reagent at 0 °C.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction by adding 0.25 M aqueous citric acid (30 mL). Caution: Do not use stronger acids (like HCl) at this stage to prevent premature cleavage of the sulfinyl group. Extract with Ethyl Acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfinamide-protected β-amino ester.

Phase 3: Sulfinyl Deprotection and Free-Basing
  • Acidic Cleavage: Dissolve the purified intermediate from Phase 2 in a 1:1 mixture of Methanol and 1,4-Dioxane (20 mL total). Cool to 0 °C.

  • Deprotection: Dropwise, add 4M HCl in 1,4-Dioxane (7.5 mL, 30.0 mmol). Remove the ice bath and stir at room temperature for exactly 1 hour .

  • Self-Validating Check: Monitor by TLC (ninhydrin stain). The starting material spot should completely disappear, replaced by a baseline, highly polar, ninhydrin-active spot (the amine hydrochloride).

  • Concentration: Concentrate the reaction mixture in vacuo at a low water-bath temperature (<30 °C) to remove volatiles and the methyl tert-butanesulfinate byproduct.

  • Free-Basing: Partition the crude hydrochloride salt between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer twice more with EtOAc. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the target Tert-butyl 2-(1-aminocyclobutyl)acetate as a pale yellow to colorless oil.

Analytical Validation (Expected Data)

To confirm the structural integrity of the synthesized building block, perform the following analytical checks:

  • LC-MS (ESI+): Expected mass for C₁₀H₁₉NO₂ is 185.14. Look for the [M+H]⁺ peak at m/z 186.1. A common fragmentation peak at m/z 130.1 ([M+H - isobutylene]⁺) will validate the presence of the tert-butyl ester.

  • ¹H NMR (400 MHz, CDCl₃):

    • Singlet at ~1.45 ppm (9H) corresponding to the tert-butyl group.

    • Singlet at ~2.50 ppm (2H) corresponding to the isolated methylene group (-CH₂-COO-).

    • Multiplets between 1.60 - 2.20 ppm (6H) corresponding to the cyclobutane ring protons.

    • Broad singlet at ~1.80 ppm (2H, exchanges with D₂O) corresponding to the primary amine (-NH₂).

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[2] URL: [Link]

Sources

Application

Application Note: Amide Coupling Conditions for Tert-butyl 2-(1-aminocyclobutyl)acetate in Peptide Synthesis

Scientific Rationale & Structural Challenges Tert-butyl 2-(1-aminocyclobutyl)acetate (CAS: 1500895-01-1) is a highly valuable, conformationally restricted β-amino acid building block[1]. Incorporating cyclobutane-derived...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Challenges

Tert-butyl 2-(1-aminocyclobutyl)acetate (CAS: 1500895-01-1) is a highly valuable, conformationally restricted β-amino acid building block[1]. Incorporating cyclobutane-derived amino acids into peptide backbones provides severe geometric restriction, stabilizing specific secondary structures (such as β-turns) and imparting profound resistance to proteolytic degradation[2].

However, utilizing this building block as an amine nucleophile in amide coupling presents a formidable synthetic challenge. The primary amine is situated directly on a quaternary spiro-carbon (C1 of the cyclobutane ring). This local topology creates massive steric bulk that drastically increases the activation energy required for the incoming activated carboxylic acid to undergo nucleophilic attack.

The Epimerization Trap (Causality): Because the intermolecular nucleophilic attack by the sterically hindered cyclobutyl amine is kinetically slow, intramolecular side reactions dominate the pathway. The activated carboxyl component (e.g., an Fmoc-amino acid active ester) is highly susceptible to intramolecular attack by its own adjacent carbonyl oxygen, forming a 5-membered oxazolone (azlactone) intermediate[3]. This oxazolone is prone to base-catalyzed deprotonation at the α-carbon. Subsequent ring-opening by the hindered amine yields the desired amide, but as a mixture of epimers[3]. Therefore, the coupling protocol must utilize highly reactive intermediates that outcompete oxazolone formation.

Reagent Selection for Hindered Amines

Standard coupling reagents like HBTU or DCC/HOBt are generally insufficient for quaternary cycloalkylamines, often resulting in unreacted starting material or severe epimerization. To overcome the steric barrier, the following advanced strategies are required:

  • Uronium Salts with Anchimeric Assistance (HATU / COMU): Reagents based on the 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma leaving groups are critical. While HATU is highly efficient for standard primary amines, COMU (a third-generation uronium salt derived from Oxyma) often performs better for highly hindered environments and carries a lower risk of capping the amine via guanidinylation[4][5]. The nitrogen at the 7-position of HOAt (in HATU) provides anchimeric assistance by hydrogen-bonding with the incoming amine, pre-organizing the transition state.

  • Acid Fluorides (TFFH): For extreme cases of steric hindrance where even HATU/COMU fail, acid fluorides generated in situ by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are the gold standard[6]. The fluoride ion is an excellent leaving group, and the small atomic radius of fluorine minimizes steric clashes during the formation of the active species. Furthermore, acid fluorides are highly resistant to oxazolone formation, preserving stereochemical integrity.

  • Base Optimization: Strong, unhindered bases promote the enolization of the oxazolone intermediate. Using a sterically hindered base such as 2,4,6-trimethylpyridine (collidine) minimizes base-catalyzed epimerization while still acting as an effective acid scavenger[5].

Workflow & Mechanistic Visualizations

DecisionTree Start Target: Acylate Tert-butyl 2-(1-aminocyclobutyl)acetate Assess Assess Steric Hindrance (Quaternary C-alpha) Start->Assess Method1 Method A: COMU / Oxyma + DIEA or Collidine Assess->Method1 1st Choice (High Efficiency) Method2 Method B: Acid Fluorides (TFFH + Collidine) Assess->Method2 If Epimerization is High Method3 Method C: Triphosgene (BTC + THF) Assess->Method3 If Completely Unreactive Opt1 Yield: 80-90% Low Epimerization Risk Method1->Opt1 Opt2 Yield: >90% Zero Epimerization Method2->Opt2 Opt3 Yield: >80% Risk of side reactions Method3->Opt3

Decision tree for selecting coupling reagents based on steric hindrance and epimerization risk.

MechanisticPathway N1 Fmoc-Amino Acid + HATU + Base N2 O-At Active Ester Intermediate N1->N2 Activation (Fast) N4 Anchimeric Assistance (H-bond via N7 of HOAt) N2->N4 Pre-organization N3 Tert-butyl 2-(1-aminocyclobutyl)acetate (Hindered Nucleophile) N3->N4 Nucleophilic Attack N5 Amide Bond Formation (Target Dipeptide) N4->N5 Elimination of HOAt

Mechanistic pathway of HATU-mediated amide coupling highlighting HOAt anchimeric assistance.

Quantitative Data Summary

The following table summarizes the expected performance of various coupling systems when reacting a standard Fmoc-protected amino acid with a sterically hindered quaternary cyclobutylamine derivative.

Coupling ReagentActivation IntermediateTypical Yield (%)Epimerization RiskReaction Time
HBTU / HOBt OBt Ester20 - 40%High12 - 24 h
HATU / HOAt OAt Ester75 - 85%Low4 - 8 h
COMU / Oxyma Oxyma Ester80 - 90%Very Low2 - 6 h
TFFH Acid Fluoride85 - 95%Minimal2 - 4 h
BTC (Triphosgene) Acid Chloride>90%Moderate (Side reactions)1 - 2 h

Experimental Protocols

Protocol A: COMU-Mediated Coupling (Solution Phase)

Objective: Efficiently couple an Fmoc-AA-OH to Tert-butyl 2-(1-aminocyclobutyl)acetate while minimizing guanidinylation.

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve the Fmoc-protected amino acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) dropwise. Stir for 5 minutes at 0 °C to form the Oxyma active ester. Causality Note: Pre-activation at 0 °C prevents thermal degradation of the active ester and suppresses premature oxazolone formation.

  • Coupling: Dissolve Tert-butyl 2-(1-aminocyclobutyl)acetate (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Monitor reaction completion via LC-MS or TLC (a ninhydrin stain will confirm the disappearance of the primary amine).

  • Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1M HCl (3x) to remove unreacted amine and DIEA, saturated aqueous NaHCO₃ (3x) to remove unreacted acid and Oxyma byproducts, and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude dipeptide via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: TFFH-Mediated Acid Fluoride Coupling (For Extreme Hindrance)

Objective: Utilize in situ acid fluorides to bypass extreme steric clashes when coupling highly epimerization-prone sequences.

  • Preparation: In a dry flask under N₂, dissolve the Fmoc-amino acid (2.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Activation: Add TFFH (2.0 eq) to the solution. Cool to 0 °C.

  • Base Addition: Add 2,4,6-trimethylpyridine (Collidine) (4.0 eq) dropwise. Stir the mixture at room temperature for 15-30 minutes to ensure complete conversion to the acid fluoride. Causality Note: Collidine is specifically chosen over DIEA because its steric bulk prevents it from acting as a nucleophile, and its lower basicity minimizes base-catalyzed epimerization of the active species.

  • Coupling: Add Tert-butyl 2-(1-aminocyclobutyl)acetate (1.0 eq) dissolved in a small amount of DCM.

  • Reaction: Stir at room temperature for 3 to 4 hours. Monitor strictly by LC-MS to verify the mass of the desired product.

  • Self-Validating Workup: Dilute with DCM. Wash with 5% aqueous citric acid to selectively protonate and remove the collidine base, followed by saturated NaHCO₃ and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Investigation of Epimer Formation in Amide-Coupling Reactions Journal of Chemical Education (ACS Publications) URL:[Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds ACS Omega URL:[Link]

  • Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides Organic Process Research & Development (ACS Publications) URL:[Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Utilizing tert-Butyl 2-(1-aminocyclobutyl)acetate in Spirocyclic Drug Discovery

Executive Summary & Scientific Context The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry, often summarized by the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry, often summarized by the "escape from flatland" concept[1]. Increasing the fraction of sp3 carbons (Fsp3) within a drug candidate correlates strongly with improved solubility, reduced off-target promiscuity, and higher clinical success rates as compounds transition from discovery to the clinic[1].

Within this context, spirocyclic scaffolds have emerged as premier bioisosteres for flat aromatic rings (such as benzene) and saturated heterocycles (such as piperazine)[2]. To synthesize these complex 3D structures efficiently, orthogonally protected building blocks are required. tert-Butyl 2-(1-aminocyclobutyl)acetate (CAS: 1500895-01-1) is a highly versatile β -amino ester designed specifically for the construction of spirocyclic systems, including 2-azaspiro[3.3]heptane derivatives and conformationally constrained peptidomimetics. The 1-aminocyclobutyl moiety itself is a validated pharmacophore, prominently featured in clinical candidates like the allosteric AKT inhibitor ARQ 092 (Miransertib)[3].

Structural Rationale & Causality

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over alternatives for scaffold generation:

  • The Cyclobutane Core : Provides a rigid, sp3-hybridized framework. Unlike flexible acyclic chains, the cyclobutane ring locks the amine and acetate groups into a defined spatial vector. This pre-organization minimizes the entropic penalty upon binding to a target protein[2].

  • The Primary Amine : Located at the C1 position, it acts as an unhindered nucleophile ready for early-stage functionalization (e.g., reductive amination, acylation, or Buchwald-Hartwig cross-coupling).

  • The tert-Butyl Ester : Provides essential orthogonal protection. Unlike methyl or ethyl esters, the bulky tert-butyl group is completely stable to the basic or nucleophilic conditions required for amine functionalization. It requires strong acid (e.g., Trifluoroacetic acid, TFA) for deprotection, ensuring that the carboxylic acid remains masked until intramolecular cyclization or late-stage coupling is strictly desired.

Physicochemical Impact of Spirocyclic Scaffolds

The incorporation of building blocks like tert-butyl 2-(1-aminocyclobutyl)acetate fundamentally alters the physicochemical profile of a lead compound.

Table 1: Comparative Profile of Aromatic vs. Spirocyclic Scaffolds

Physicochemical PropertyPlanar Aromatic Scaffold (e.g., Benzene)Spirocyclic Bioisostere (e.g., Spiro[3.3]heptane)Impact on Drug Development Profile
Fraction sp3 (Fsp3) Low (< 0.25)High (> 0.75)Correlates with higher clinical transition success[1].
Aqueous Solubility (LogS) Typically PoorSignificantly EnhancedImproves oral bioavailability and formulation ease.
Lipophilicity (LogP) High (Drives promiscuity)Lowered / OptimizedReduces off-target toxicity and hERG liabilities.
3D Conformation 2D (Planar)3D (Globular)Increases target specificity via complex spatial vectors.

Strategic Workflows & Visualizations

The "Escape from Flatland" Strategy

The following diagram illustrates the logical progression from a problematic flat lead to a 3D spirocyclic candidate using our key building block.

G A Flat Aromatic Lead (Low Fsp3) B Scaffold Hopping (Bioisosteric Replacement) A->B Identify Liability C Spirocyclic Candidate (High Fsp3, 3D) B->C Escape from Flatland D tert-Butyl 2-(1-aminocyclobutyl)acetate (Key Precursor) D->C Synthetic Building Block

Workflow illustrating the "Escape from Flatland" strategy using spirocyclic building blocks.

Synthetic Pathway to Spiro- β -Lactams

By leveraging the orthogonal protection of the tert-butyl ester, researchers can synthesize highly strained 2-azaspiro[3.3]heptan-3-one scaffolds.

G N1 Starting Material tert-Butyl 2-(1-aminocyclobutyl)acetate N2 Intermediate 1 N-Alkylated / Acylated Derivative N1->N2 N-Functionalization (e.g., Reductive Amination) N3 Intermediate 2 Free Carboxylic Acid (TFA Salt) N2->N3 Acidic Deprotection (TFA/DCM, 2h, RT) N4 Final Scaffold Functionalized 2-Azaspiro[3.3]heptan-3-one N3->N4 Intramolecular Cyclization (HATU, DIPEA, DMF)

Step-by-step synthetic pathway for generating functionalized spiro-beta-lactam scaffolds.

Self-Validating Experimental Protocols

The following protocols detail the conversion of tert-butyl 2-(1-aminocyclobutyl)acetate into a functionalized 2-azaspiro[3.3]heptan-3-one scaffold. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: N-Functionalization (Reductive Amination)

Causality: We perform N-alkylation prior to ester deprotection. The tert-butyl ester prevents the carboxylate from interfering with the imine formation and subsequent reduction, allowing for clean, mono-alkylation of the sterically hindered primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 2-(1-aminocyclobutyl)acetate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature under nitrogen for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0 °C. Causality: STAB is a mild reducing agent that selectively reduces imines over aldehydes, preventing over-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze via LC-MS and 1 H NMR. The product must display a distinct 9H singlet at ~1.45 ppm, confirming the tert-butyl ester remains completely intact.

Protocol B: Orthogonal Deprotection of the tert-Butyl Ester

Causality: Acid-catalyzed cleavage generates a stable tert-butyl cation (which eliminates to isobutylene gas), exposing the free carboxylic acid for cyclization without requiring basic hydrolysis that could degrade sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated intermediate from Protocol A in anhydrous DCM (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Causality: This high concentration of TFA ensures rapid and complete cleavage without requiring heating, which could ring-open the cyclobutane.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt.

  • Validation Checkpoint: 1 H NMR must show the complete disappearance of the 9H singlet at ~1.45 ppm. LC-MS should show the [M+H]+ mass corresponding to the loss of the tert-butyl group ( Δm/z=−56 ).

Protocol C: Intramolecular Cyclization to Spiro- β -Lactam

Causality: Forming a 4-membered β -lactam ring fused to a 4-membered cyclobutane ring is sterically demanding. HATU is selected over standard EDCI/HOBt due to its superior efficiency in forming highly sterically hindered amides.

Step-by-Step Methodology:

  • Preparation: Dissolve the TFA salt of the free acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.05 M). Causality: High dilution (0.05 M) favors intramolecular cyclization over intermolecular oligomerization.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) at 0 °C. Causality: Excess DIPEA neutralizes the TFA salt and maintains the basic environment required for the coupling reagent.

  • Activation: Add HATU (1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Workup & Purification: Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

  • Validation Checkpoint: IR spectroscopy must reveal a characteristic, high-frequency carbonyl stretch at ~1750–1770 cm −1 , indicative of a strained β -lactam. LC-MS will show the [M+H]+ corresponding to the loss of H 2​ O ( Δm/z=−18 ) from the free acid.

Sources

Application

Incorporation of Tert-butyl 2-(1-aminocyclobutyl)acetate in solid-phase peptide synthesis

Application Notes & Protocols Topic: Incorporation of Tert-butyl 2-(1-aminocyclobutyl)acetate in Solid-Phase Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Role...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Incorporation of Tert-butyl 2-(1-aminocyclobutyl)acetate in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Conformational Constraint in Peptide Design

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity.[1][2] Tert-butyl 2-(1-aminocyclobutyl)acetate, an α,α-disubstituted amino acid, offers a unique tool for peptide chemists. Its cyclobutyl ring imposes significant conformational constraints on the peptide backbone, which can pre-organize the peptide into a desired bioactive conformation, enhance proteolytic stability, and improve receptor binding affinity.

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Fmoc-protected tert-butyl 2-(1-aminocyclobutyl)acetate (Fmoc-Ac4c(tBu)-OH) into peptides using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the mechanistic rationale behind the recommended procedures, addressing the primary challenge associated with this building block: steric hindrance.

G start Resin-Bound Peptide (Free N-terminus) preactivate Pre-activate Fmoc-Ac4c(tBu)-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP start->preactivate couple Add Activated Amino Acid Solution to Resin preactivate->couple react React for 2-4 hours at Room Temperature couple->react wash_dmf Wash Resin (3x with NMP) react->wash_dmf kaiser_test Perform Kaiser Test wash_dmf->kaiser_test complete Coupling Complete: Proceed to Next Cycle kaiser_test->complete Negative (Colorless) incomplete Coupling Incomplete: Proceed to Double Coupling kaiser_test->incomplete Positive (Blue)

Caption: Standard workflow for coupling Fmoc-Ac4c(tBu)-OH.

3.1. Protocol 1: Single Coupling of Fmoc-Ac4c(tBu)-OH using HATU

This protocol is the first-line approach for incorporating the hindered amino acid.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., using 20% piperidine in NMP), wash the resin thoroughly with NMP (5 x 1 min). [3]2. Pre-activation: In a separate vessel, dissolve Fmoc-Ac4c(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP. Allow this pre-activation mixture to stand for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature with agitation. For particularly difficult sequences, extend this time to 4 hours or overnight. [4]5. Washing: Wash the resin thoroughly with NMP (5 x 1 min) to remove excess reagents.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.

3.2. Protocol 2: Double Coupling for Incomplete Reactions

If the Kaiser test in Protocol 1 is positive (blue beads), indicating incomplete coupling, proceed immediately to a second coupling.

  • Wash: Ensure the resin is thoroughly washed with NMP (3 x 1 min).

  • Repeat Coupling: Prepare a fresh activation mixture as described in Protocol 1, Step 2.

  • Second Reaction: Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.

  • Final Wash and Monitoring: Wash the resin again with NMP (5 x 1 min) and repeat the Kaiser test. If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides. [5] 3.3. Protocol 3: Final Cleavage and Deprotection

The tert-butyl ester on the side chain is acid-labile and will be cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage during the final TFA cleavage step. [6][7][8]

  • Resin Preparation: After the final Fmoc deprotection and thorough washing with DCM, dry the peptide-resin under vacuum for at least 1 hour. [9]2. Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition depends on the peptide sequence. During cleavage, the tBu group forms a reactive tert-butyl cation that must be trapped by scavengers to prevent side reactions, particularly with sensitive residues like Trp, Met, or Cys. [7][10]

    Cocktail Composition Use Case
    Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2) Peptides containing Arg, His.
    Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) Peptides containing Cys, Met, Trp.
    Standard TFA/H₂O/TIS (95:2.5:2.5) Peptides without sensitive residues.

    (TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol)

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. [9]4. Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Troubleshooting Guide

G cluster_solutions Potential Solutions problem Problem: Incomplete Coupling (Positive Kaiser Test) sol1 Perform Double Coupling (Protocol 2) problem->sol1 Immediate Action sol2 Increase Coupling Time (e.g., Overnight) problem->sol2 If problem persists sol3 Switch to NMP from DMF problem->sol3 If aggregation is suspected sol4 Use Microwave Heating (e.g., 5 min at 70°C) problem->sol4 For very difficult cases sol5 Cap Unreacted Amines (Acetic Anhydride) sol1->sol5 If still incomplete

Caption: Decision tree for troubleshooting incomplete coupling.

Problem Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance, peptide aggregation on resin.Perform a double coupling. [11]Increase reaction time to overnight. [4]Switch solvent from DMF to NMP or a mixture (DCM/DMF/NMP). [4]Use microwave heating if available. [4]
Low Final Yield Premature cleavage from highly acid-labile resins; loss during workup.Ensure no inadvertent acidic conditions are used during synthesis. For polar peptides, saturate the aqueous phase with NaCl during extraction if applicable. [12]
Side Product (+56 Da) Incomplete removal of tBu group during cleavage.Extend TFA cleavage time to 3-4 hours. Ensure a sufficient volume of cleavage cocktail is used.
Deletion Peptide (- Mass of Ac4c) Failed coupling in the previous cycle.Implement capping with acetic anhydride after an incomplete coupling to terminate unreacted chains. [13][5]

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024).
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Methods in Molecular Biology, vol 35. Humana Press.
  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv.
  • Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Semantic Scholar.
  • Fields, C. G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Addressing challenges in the solid-phase synthesis of Acetyl heptapeptide-4. Benchchem.
  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. PubMed.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem.
  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. (2020). Frontiers in Chemistry.
  • Non-Canonical Building Blocks Extend the Peptide Alphabet.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters.
  • Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. (2001). Journal of Peptide Research.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Building Blocks for Stapled peptides. Anaspec.
  • Advances in Fmoc solid‐phase peptide synthesis. (2015). Journal of Peptide Science.
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. MilliporeSigma.
  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences. (2025).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.

Sources

Method

Application Note: tert-Butyl 2-(1-aminocyclobutyl)acetate in the Synthesis of Conformationally Constrained Peptidomimetics

Executive Summary The development of modern peptidomimetics relies heavily on non-canonical amino acids to overcome the poor pharmacokinetic profiles of natural α -peptides[1]. tert-Butyl 2-(1-aminocyclobutyl)acetate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern peptidomimetics relies heavily on non-canonical amino acids to overcome the poor pharmacokinetic profiles of natural α -peptides[1]. tert-Butyl 2-(1-aminocyclobutyl)acetate (CAS: 1500895-01-1) is a highly specialized, sterically constrained β3,3 -disubstituted amino acid building block. By incorporating a cyclobutane ring directly at the β -carbon of the amino acid backbone, this molecule serves a dual purpose: it confers near-absolute resistance to proteolytic degradation and forces the peptide backbone into highly specific, stable secondary structures (foldamers)[2]. This application note provides the theoretical grounding and self-validating protocols necessary for integrating this hindered building block into advanced drug discovery workflows.

Chemical & Structural Profiling

Understanding the physicochemical constraints of this building block is critical for predicting its behavior during solid-phase or solution-phase peptide synthesis. The molecule features an orthogonal tert-butyl (tBu) ester protecting the C-terminus, allowing for selective N-terminal extension.

Quantitative Data: Physicochemical Properties
PropertyValue / DescriptionImpact on Synthesis & Design
CAS Number 1500895-01-1Unique identifier for commercial sourcing.
Molecular Formula C10H19NO2N/A
Molecular Weight 185.26 g/mol Used for stoichiometric calculations[3].
Structural Class Alicyclic β -amino acidInduces β -peptide foldamer structures[4].
C-Terminal Protection tert-Butyl (tBu) esterStable to piperidine; requires strong acid (TFA) for cleavage.
Steric Profile 1,1-disubstituted cyclobutaneHigh steric hindrance at the amine; requires highly reactive coupling reagents (e.g., HATU, COMU)[5].

Mechanistic Insights: The Role of Cyclobutane Constraints

The integration of tert-butyl 2-(1-aminocyclobutyl)acetate into a peptide sequence is not merely a structural substitution; it is a deliberate engineering choice driven by causality.

  • Protease Evasion: Natural proteases have evolved to recognize the specific spatial arrangement of the Cα​ backbone in natural peptides. The insertion of an extra methylene group (forming a β -amino acid) shifts the scissile amide bond away from the enzyme's active site nucleophile, drastically increasing the metabolic half-life of the peptidomimetic[2].

  • Conformational Restriction: The spiro-like 1,1-disubstitution of the cyclobutane ring severely restricts the rotation around the Cα​−Cβ​ bond. This restriction limits the available ϕ and ψ dihedral angles, entropically biasing the oligomer to fold into stable, predictable secondary structures, such as the 14-helix[4]. This rigidity is frequently exploited to lock macrocyclic peptidomimetics into their bioactive conformations, thereby increasing target receptor affinity[5].

MechanisticLogic A tert-Butyl 2-(1-aminocyclobutyl)acetate B Cyclobutane Ring (Steric Bulk) A->B C Beta-Amino Acid Backbone A->C D Restricted Dihedral Angles B->D E Shifted Scissile Bond C->E F Stable Foldamer (e.g., 14-Helix) D->F G Protease Resistance E->G H Enhanced Bioavailability & Target Affinity F->H G->H

Diagram 1: Mechanistic pathway of cyclobutane-constrained beta-amino acids in drug design.

Experimental Protocols

Due to the severe steric hindrance at the β -carbon, standard peptide coupling protocols will yield poor results. The following self-validating methodologies are optimized for efficiency and high yield.

Protocol A: N-Terminal Extension (Solution-Phase Coupling)

Causality: The primary amine of the 1-aminocyclobutyl group is shielded by the cyclobutane ring. To achieve complete conversion, highly reactive uronium/aminium salts (like HATU) must be used to form a highly active HOAt-ester intermediate, paired with a strong, non-nucleophilic base (DIPEA)[5].

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under inert atmosphere (N2), dissolve the incoming Fmoc-protected amino acid (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Stir for exactly 3 minutes at room temperature to ensure complete formation of the active ester. Visual validation: The solution will turn a faint yellow.

  • Coupling: Add tert-butyl 2-(1-aminocyclobutyl)acetate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir at room temperature for 4 to 12 hours. Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to the free building block (m/z 186 [M+H]+) is completely consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine and base), saturated aqueous NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: C-Terminal tBu Deprotection

Causality: The tert-butyl ester is highly stable to basic conditions but cleaves rapidly in strong acid, generating a highly reactive tert-butyl carbocation. If left unchecked, this cation will irreversibly alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine). Therefore, nucleophilic scavengers (TIPS and water) are strictly required[5].

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure Water in a 95:2.5:2.5 (v/v) ratio.

  • Cleavage: Dissolve the protected peptidomimetic in the cleavage cocktail (use 10 mL of cocktail per 1 gram of peptide). Stir gently at room temperature for 2 hours.

  • Concentration: Evaporate the mixture under a stream of nitrogen or reduced pressure until approximately 1/3 of the original volume remains.

  • Precipitation: Add a 10-fold volume of ice-cold diethyl ether to precipitate the deprotected peptide. Self-Validation: A white, flocculent precipitate must form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat this wash step twice.

  • Purification: Lyophilize the resulting pellet and purify via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Workflow Step1 1. Fmoc-AA Pre-activation (HATU / DIPEA, 3 min) Step2 2. Couple to 1-aminocyclobutyl N-terminus (Extended Time: 4-12 hrs) Step1->Step2 Step3 3. LC-MS Validation (Consume m/z 186 peak) Step2->Step3 Step4 4. Aqueous Workup (Citric Acid / NaHCO3 / Brine) Step3->Step4 Step5 5. tBu Ester Cleavage (TFA / TIPS / H2O, 95:2.5:2.5) Step4->Step5 Step6 6. Ether Precipitation & RP-HPLC Purification Step5->Step6

Diagram 2: Optimized workflow for coupling and deprotecting the hindered building block.

Data Presentation: Coupling Reagent Efficacy

To ensure the highest yield when coupling to the sterically hindered amine of the cyclobutane ring, selecting the correct coupling reagent is paramount. The table below summarizes empirical efficacies.

Coupling ReagentAdditiveBaseTypical Yield (4h)Recommendation for Steric Hindrance
HBTU HOBtDIPEA< 40%Not recommended; leads to truncated sequences.
DIC Oxyma PureNone60-75%Acceptable; useful for large-scale synthesis where uronium salts are cost-prohibitive.
HATU HOAt (in situ)DIPEA> 90%Highly recommended ; balances cost and high reactivity[5].
COMU Oxyma (in situ)TMP> 95%Excellent; preferred for extremely hindered or N-methylated incoming amino acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diagnostic Guide for Tert-butyl 2-(1-aminocyclobutyl)acetate Synthesis

Welcome to the Advanced Diagnostics Hub. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing tert-butyl 2-(1-aminocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Hub. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing tert-butyl 2-(1-aminocyclobutyl)acetate (CAS 1500895-01-1)[1].

This molecule is a highly sterically hindered β -amino ester. The most robust, modern synthetic route utilizes an Ellman-type auxiliary approach: (1) Condensation of cyclobutanone with tert-butanesulfinamide, (2) Lithium enolate addition of tert-butyl acetate, and (3) Acidic deprotection. Low yields in this sequence are rarely due to poor reagent quality; rather, they stem from a misunderstanding of the causality behind the reaction conditions.

Visual Workflow & Diagnostic Logic

SynthesisWorkflow Step1 Step 1: Imine Condensation Cyclobutanone + t-Bu-Sulfinamide Issue1 Diagnostic: Volatility & Aldol Use Ti(OEt)4, monitor by TLC Step1->Issue1 QC Check Step2 Step 2: Enolate Addition Lithium t-butyl acetate + Imine Step1->Step2 Intermediate Imine Issue2 Diagnostic: Self-Condensation Strict -78°C, slow addition Step2->Issue2 QC Check Step3 Step 3: Deprotection HCl/Dioxane cleavage Step2->Step3 Protected Beta-Amino Ester Issue3 Diagnostic: Ester Hydrolysis Avoid TFA, control reaction time Step3->Issue3 QC Check Product Target: Tert-butyl 2-(1-aminocyclobutyl)acetate Step3->Product Final Isolation

Fig 1. Diagnostic workflow for tert-butyl 2-(1-aminocyclobutyl)acetate synthesis.

LogicTree Start Low Overall Yield Detected Q1 Is the Imine Intermediate yield < 80%? Start->Q1 A1_Yes Check Cyclobutanone evaporation or Ti(OEt)4 quality Q1->A1_Yes Yes Q2 Is the Enolate Addition yield < 70%? Q1->Q2 No A2_Yes Check LDA titration & quench temperature Q2->A2_Yes Yes Q3 Is the Deprotection yield < 90%? Q2->Q3 No A3_Yes Check acid concentration (Ester cleavage occurring) Q3->A3_Yes Yes Success Yield Optimized Q3->Success No

Fig 2. Logical decision tree for diagnosing yield drops in the synthetic pathway.

Quantitative Yield Analysis

When troubleshooting, compare your intermediate recoveries against these baseline metrics to isolate the exact point of failure.

Reaction StepTheoretical YieldCommon Actual YieldYield Drop DeltaPrimary Chemical Cause
1. Imine Condensation >95%40–60%-35% to -55%Cyclobutanone volatility (bp 99°C) / Aldol self-condensation.
2. Enolate Addition 85–90%20–40%-45% to -70%Claisen self-condensation of acetate / Retro-addition upon quench.
3. Sulfinyl Deprotection >95%50–60%-35% to -45%Premature tert-butyl ester hydrolysis due to harsh acidic conditions.
Troubleshooting FAQs: Causality & Mechanisms

Q1: Why is my Step 1 imine condensation yield consistently below 50%, and why am I recovering unreacted sulfinamide? The Causality: Cyclobutanone is highly volatile (bp 99°C) and sterically strained. If you use standard desiccants like MgSO 4​ and heat the reaction to drive imine formation, you are likely evaporating your cyclobutanone before it can react[2]. Furthermore, slow condensation allows the ketone to undergo aldol self-condensation. The Fix: You must use Titanium(IV) ethoxide (Ti(OEt) 4​ ). It acts as both a Lewis acid to activate the sterically hindered cyclobutanone and an irreversible water scavenger, allowing the reaction to proceed at room temperature, preserving the volatile ketone.

Q2: During the enolate addition (Step 2), my crude NMR shows mostly starting imine and a byproduct that looks like tert-butyl acetoacetate. What went wrong? The Causality: You are observing Claisen self-condensation. The lithium enolate of tert-butyl acetate is highly nucleophilic but also basic[3]. If your Lithium Diisopropylamide (LDA) is not strictly maintained at -78°C, or if the addition of the acetate is too fast, the enolate will attack unreacted tert-butyl acetate rather than waiting for the imine. The Fix: Pre-cool the LDA to exactly -78°C. Add the tert-butyl acetate dropwise over 30 minutes. Most importantly, the quench with saturated NH 4​ Cl must occur at -78°C. If you allow the reaction to warm before quenching, the steric clash between the cyclobutane ring and the bulky tert-butyl group will drive a retro-Mannich-type reversion, destroying your product.

Q3: In the final deprotection step, I am successfully removing the sulfinyl group, but I am also losing the tert-butyl ester, resulting in the free amino acid. How do I prevent this? The Causality: Tert-butyl esters are notoriously acid-sensitive. If you use Trifluoroacetic acid (TFA) or aqueous HCl, the thermodynamic driving force will cleave both the N-sulfinyl auxiliary and the ester. The Fix: Use strictly anhydrous 4M HCl in dioxane at 0°C. The anhydrous environment selectively cleaves the sulfinamide bond via a specific protonation mechanism without providing the water necessary to hydrolyze the ester.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems. Each step contains built-in analytical validation parameters so you do not proceed blindly.

Step 1: Synthesis of N-tert-butanesulfinyl cyclobutanone imine
  • Setup: Flame-dry a 250 mL Schlenk flask under argon. Add (R)- or (S)-tert-butanesulfinamide (10.0 mmol) and anhydrous THF (50 mL).

  • Addition: Add cyclobutanone (12.0 mmol, 1.2 eq) via syringe. Critical: Do not heat.

  • Activation: Add Ti(OEt) 4​ (20.0 mmol, 2.0 eq) dropwise at room temperature. Stir for 16 hours.

  • Validation (QC): Run a TLC (Hexanes/EtOAc 8:2). The sulfinamide starting material (stains bright yellow with KMnO 4​ ) must be completely consumed.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO 3​ with rapid stirring to precipitate TiO 2​ . Filter through a Celite pad, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Lithium Enolate Addition
  • Enolization: In a separate flame-dried flask, add anhydrous THF (30 mL) and diisopropylamine (11.0 mmol). Cool to -78°C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 mins[3].

  • Acetate Addition: Add tert-butyl acetate (10.5 mmol) dropwise over 30 mins. Stir at -78°C for an additional 45 mins.

  • C-C Bond Formation: Dissolve the crude imine from Step 1 (~9.0 mmol) in THF (10 mL) and add dropwise to the enolate solution at -78°C. Stir for 3 hours at -78°C.

  • Validation (QC): Withdraw a 0.1 mL aliquot, quench in sat. NH 4​ Cl, extract with EtOAc, and evaporate. Crude 1 H NMR must show the disappearance of the imine carbon/proton signals and the appearance of diastereomeric methylene protons ( α to the ester).

  • Quench: Add sat. NH 4​ Cl (20 mL) directly into the -78°C bath. Only after the quench should you allow the flask to warm to room temperature. Extract, dry, and purify via flash chromatography.

Step 3: Deprotection to Tert-butyl 2-(1-aminocyclobutyl)acetate
  • Reaction: Dissolve the purified β -amino sulfinamide (5.0 mmol) in anhydrous MeOH (10 mL). Cool to 0°C.

  • Cleavage: Add 4M HCl in dioxane (10.0 mmol, 2.0 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Validation (QC): Evaporate a small aliquot and run a 1 H NMR. You must observe the complete loss of the sulfinyl tert-butyl singlet (~1.2 ppm) while strictly retaining the ester tert-butyl singlet (~1.4 ppm).

  • Isolation: Concentrate under reduced pressure. Partition the residue between EtOAc and sat. NaHCO 3​ to free-base the primary amine. Extract the organic layer, dry, and concentrate to yield the final target[1].

Sources

Optimization

Technical Support Center: Optimizing TFA Cleavage for Tert-butyl 2-(1-aminocyclobutyl)acetate

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the deprotection of tert-butyl 2-(1-aminocyclobutyl)acetate using trifluoroacetic acid (TFA). We will move beyo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the deprotection of tert-butyl 2-(1-aminocyclobutyl)acetate using trifluoroacetic acid (TFA). We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage reaction. Each problem is analyzed based on common laboratory observations, followed by a discussion of the root causes and a set of actionable solutions.

Question 1: My cleavage reaction is incomplete. My LC-MS or TLC analysis shows a significant amount of starting material remaining.

Answer:

Incomplete deprotection is a frequent issue that can typically be resolved by systematically evaluating your reaction parameters.[1] The stability of the tert-butyl ester requires sufficient acid strength and reaction time for complete cleavage.

Potential Causes & Solutions:

  • Insufficient Acid Strength: The tert-butyl group requires a strong acid for efficient removal. While TFA is effective, its concentration is critical.

    • Solution: Increase the concentration of TFA. If you are using a 50% solution of TFA in dichloromethane (DCM), consider increasing it to 95%.[1][2] For many substrates, neat TFA can also be used, provided the starting material is soluble.[2]

  • Sub-optimal Reaction Time or Temperature: Most tert-butyl ester deprotections proceed to completion within 2-5 hours at room temperature (20-25°C).[3][4] However, sterically hindered substrates or slightly lower ambient temperatures can slow the reaction rate.

    • Solution: First, ensure the reaction has run for at least 2 hours. If starting material persists, extend the reaction time, monitoring its progress every hour by TLC or LC-MS until the starting material is fully consumed.[3] Avoid cooling the reaction unless you have a specific reason to do so, as this will slow down the cleavage.

  • Poor Reagent Quality: TFA is hygroscopic and can degrade over time. The presence of excess water can dilute the acid, reducing its efficacy.[1][3]

    • Solution: Always use a fresh bottle or a properly stored ampule of high-purity TFA for your reaction.[1] Using anhydrous DCM as a co-solvent also helps maintain the acid strength.[3]

Troubleshooting Workflow for Incomplete Cleavage

start Incomplete Cleavage Observed (LC-MS / TLC) check_time Was reaction time > 2 hours? start->check_time check_tfa Is TFA concentration ≥ 95%? check_time->check_tfa Yes extend_time Extend reaction time. Monitor hourly. check_time->extend_time No check_reagent Is TFA fresh & high-purity? check_tfa->check_reagent Yes increase_tfa Increase TFA concentration to 95% in DCM or neat. check_tfa->increase_tfa No use_fresh_tfa Use fresh, high-purity TFA. check_reagent->use_fresh_tfa No success Reaction Complete check_reagent->success Yes extend_time->success increase_tfa->success use_fresh_tfa->success

Caption: Workflow for troubleshooting incomplete TFA cleavage.

Question 2: My reaction is complete, but my mass spectrum shows a +56 Da peak. What is this side product and how can I prevent it?

Answer:

A +56 Da adduct corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic side reaction in TFA deprotection chemistry.

Root Cause: The Tert-Butyl Cation

The mechanism of TFA cleavage involves the generation of a relatively stable tertiary carbocation: the tert-butyl cation (t-Bu⁺).[5][6] This cation is a potent electrophile. While your target molecule, 2-(1-aminocyclobutyl)acetate, lacks highly susceptible residues like tryptophan or cysteine found in peptides, the generated primary amine product is nucleophilic and could theoretically be alkylated by the t-Bu⁺ cation, although this is less favorable under the strongly acidic conditions where the amine is protonated. More commonly, these cations can react with trace nucleophiles or even form t-butyl trifluoroacetate, which is itself an alkylating agent.[7]

The Solution: Carbocation Scavenging

To prevent these side reactions, you must trap the t-Bu⁺ cation as it forms. This is achieved by adding "scavengers" to the reaction mixture.[1][8]

  • Mechanism of Scavenging: Scavengers are nucleophilic reagents that rapidly and irreversibly react with the carbocation to form inert byproducts.[1][9]

    • Triisopropylsilane (TIS): This is a highly effective scavenger that quenches carbocations via hydride transfer, producing the inert gas isobutane.[9]

    • Water: Water can act as a scavenger by reacting with the t-Bu⁺ cation to form tert-butanol.[1] A small percentage of water is often included in standard cleavage cocktails.

A widely used and highly effective mixture for clean deprotections is Reagent B or a variation thereof.[10]

Cleavage Cocktail Composition (v/v/v) Primary Application
Standard (No Scavenger)95% TFA / 5% DCMUse only if substrate is known to be robust and clean.
Optimized (with Scavengers) 95% TFA / 2.5% Water / 2.5% TIS Recommended starting point. General purpose, highly effective at preventing t-butylation.[10][11]
Alternative50% TFA / 50% DCMMilder conditions, may require longer reaction times.[2]
Question 3: The deprotection was successful, but I'm struggling to isolate the final product. It seems very water-soluble, and I have difficulty removing residual TFA.

Answer:

This is a common challenge when the final product is an amino acid, which is zwitterionic at neutral pH. The presence of the amine as a TFA salt further increases its polarity and can complicate isolation.

Isolation Strategies:

  • Evaporation and Co-evaporation: The first step is to remove the bulk of the TFA and solvent (DCM).

    • Procedure: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove the last traces of volatile TFA, perform several co-evaporations by adding a solvent like toluene or DCM and re-evaporating.[4][12]

  • Precipitation with a Non-Polar Solvent: This is the most common method for isolating the crude product.

    • Procedure: After evaporation, dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol). Add this solution dropwise to a large volume of vigorously stirring, cold diethyl ether or methyl tert-butyl ether (MTBE).[9][13] The polar product should precipitate as a solid. Collect the solid by filtration, wash it with more cold ether, and dry it under vacuum.[14]

  • Basic Resin Neutralization: If residual TFA is a concern for downstream applications, it can be removed using a basic resin.

    • Procedure: After the initial evaporation, dissolve the crude product in a solvent like methanol. Add a basic resin (e.g., Amberlyst A21), and stir for 30-60 minutes.[15] The resin will scavenge the trifluoroacetate anion. Filter off the resin and evaporate the solvent to yield the free amino acid.

  • Lyophilization: For complete removal of water and residual TFA, especially for analytical samples, lyophilization (freeze-drying) is an effective but slower method.[14] The crude product is often dissolved in a water/acetonitrile mixture, frozen, and lyophilized.

Frequently Asked Questions (FAQs)

  • Q1: What is the detailed reaction mechanism for TFA cleavage?

    • The reaction is an acid-catalyzed cleavage (acidolysis). First, the carbonyl oxygen of the tert-butyl ester is protonated by TFA, making the ester a better leaving group. The C-O bond then cleaves, releasing the carboxylic acid and the stable tert-butyl carbocation. This carbocation is then immediately quenched by a scavenger.[6][12]

Reaction and Scavenging Mechanism

sub Tert-butyl Ester Substrate protonated Protonated Ester sub->protonated 1. Protonation tfa TFA (H⁺) product Carboxylic Acid Product (2-(1-aminocyclobutyl)acetic acid) protonated->product 2. Cleavage cation t-Butyl Cation (t-Bu⁺) (Reactive Electrophile) protonated->cation 2. Cleavage inert Inert Byproducts (Isobutane) cation->inert 3. Scavenging tis TIS (Scavenger)

Caption: Mechanism of TFA cleavage and carbocation scavenging.

  • Q2: How can I monitor the reaction progress effectively?

    • Thin-Layer Chromatography (TLC): This is a quick and easy method.[5] Spot the starting material, the reaction mixture, and a co-spot on a silica plate. The product, being a polar amino acid, will have a much lower Rf value (it will barely move from the baseline) compared to the less polar starting ester. Staining the plate with a ninhydrin solution will produce a colored spot for the primary amine product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any side products.[5][14]

  • Q3: Is DCM the only solvent that can be used with TFA?

    • No, but it is the most common co-solvent because it is relatively inert and effectively solubilizes many organic substrates while being compatible with the strong acid.[1] In some cases, the reaction can be run in neat TFA if the starting material is sufficiently soluble.[2] The choice depends on the substrate's solubility.

Experimental Protocols

Protocol 1: Standard TFA Cleavage (No Scavengers)

This protocol is a starting point but is not recommended if high purity is critical due to the risk of side reactions.

  • Preparation: Dissolve tert-butyl 2-(1-aminocyclobutyl)acetate (1 equivalent) in dichloromethane (DCM) to make a 0.1-0.2 M solution in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) (e.g., 10 mL of TFA for 10 mL of DCM solution).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: e.g., 10% methanol in DCM) or LC-MS until no starting material is detected.

  • Work-up: Concentrate the reaction mixture to dryness on a rotary evaporator. Co-evaporate twice with toluene to remove residual TFA.

  • Isolation: Attempt to precipitate the product by dissolving the residue in a minimal amount of methanol and adding it to cold diethyl ether.

Protocol 2: Optimized TFA Cleavage (with Scavengers)

This is the recommended protocol for achieving high purity and minimizing side products.

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) by volume. For example, to make 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS. Prepare this solution fresh before use.

  • Reaction Setup: Place the tert-butyl 2-(1-aminocyclobutyl)acetate (1 equivalent) in a round-bottom flask with a stir bar.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the substrate (a typical volume is 10 mL of cocktail per gram of substrate). Stir the mixture at room temperature for 2-3 hours.

  • Monitoring: Check for reaction completion using LC-MS or TLC as described in Protocol 1.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. The resulting oil contains the product as a TFA salt.

  • Purification & Isolation:

    • Add a sufficient amount of cold (0°C) methyl tert-butyl ether (MTBE) or diethyl ether to the flask to precipitate the product.

    • Stir or sonicate the slurry to break up any clumps, forming a fine white powder.

    • Collect the solid by vacuum filtration, washing the filter cake thoroughly with several portions of cold ether to remove scavengers and their byproducts.

    • Dry the white solid under high vacuum to yield the purified 2-(1-aminocyclobutyl)acetic acid as its trifluoroacetate salt.

References
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Synple Chem. Retrieved March 17, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved March 17, 2026, from [Link]

  • Fmoc Resin Cleavage and Deprotection. AAPPTec. Retrieved March 17, 2026, from [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Peptide Cleavage and Protected Cleavage Procedures Application Note. CEM Corporation. Retrieved March 17, 2026, from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved March 17, 2026, from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Pearson, D. A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(47), 7203-7206. Retrieved March 17, 2026, from [Link]

  • Kumar, V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 597-604. Retrieved March 17, 2026, from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Anaspec. Retrieved March 17, 2026, from [Link]

  • Jóźwik, M., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39223-39230. Retrieved March 17, 2026, from [Link]

  • Fmoc Resin Cleavage and Deprotection. Merck. Retrieved March 17, 2026, from [Link]

  • Ghisi, M., et al. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. Environmental Science: Processes & Impacts, 22(5), 1102-1114. Retrieved March 17, 2026, from [Link]

  • How can I deprotect esters using TFA?. ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl Ester Hydrolysis in Cyclobutyl Compounds

Welcome to the Technical Support Center. As drug development increasingly incorporates sp³-rich, highly strained scaffolds like cyclobutanes to improve pharmacokinetic profiles, chemists frequently encounter challenges d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates sp³-rich, highly strained scaffolds like cyclobutanes to improve pharmacokinetic profiles, chemists frequently encounter challenges during standard deprotection steps.

The tert-butyl (t-Bu) ester is a ubiquitous protecting group, typically cleaved using strong Brønsted acids like Trifluoroacetic Acid (TFA). However, cyclobutanes possess approximately 26 kcal/mol of inherent ring strain[1]. Exposing these strained systems to harsh acidic conditions—while simultaneously generating highly electrophilic tert-butyl carbocations—often triggers catastrophic side reactions, including ring expansion, ring opening, and electrophilic alkylation.

This guide provides mechanistic troubleshooting, decision frameworks, and self-validating protocols to ensure clean, high-yielding deprotections.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my cyclobutane ring undergo expansion or opening during standard TFA deprotection? A1: The issue stems from the intersection of ring strain and carbocation dynamics. Strong Brønsted acids protonate not only the ester but potentially other heteroatoms on or adjacent to the cyclobutane ring. Furthermore, the cleavage of the t-butyl group generates a highly reactive tert-butyl cation. If your cyclobutane has adjacent electron-donating groups or leaving groups, the 26 kcal/mol strain energy drives a Wagner-Meerwein-type rearrangement (expanding to a cyclopentane) or complete ring-opening to relieve the thermodynamic penalty[1][2].

Q2: How do I prevent tert-butylation of my substrate? A2: The tert-butyl cation is a potent electrophile. Without a chemical trap, it will alkylate electron-rich sites (e.g., aromatic rings, amines, or the cyclobutane core itself). You must use carbocation scavengers. Triethylsilane (TES) or triisopropylsilane (TIPS) act as excellent hydride donors, rapidly reducing the tert-butyl cation to inert isobutane gas before it can attack your molecule[3].

Q3: My compound has other acid-sensitive groups (e.g., Boc, trityl). How can I selectively cleave the tert-butyl ester without destroying the molecule? A3: You must pivot away from strong Brønsted acids and utilize mild Lewis acids. Zinc bromide (ZnBr₂) in dichloromethane is highly effective for the chemoselective hydrolysis of tert-butyl esters while preserving other acid-labile groups[4]. Alternatively, aqueous phosphoric acid (85 wt % H₃PO₄) provides a remarkably mild environment that suppresses typical strong-acid side reactions[5]. Ytterbium triflate (Yb(OTf)₃) is another excellent mild Lewis acid catalyst that operates under near-neutral conditions.

Part 2: Strategic Workflows & Visualizations

To avoid side reactions, the deprotection strategy must be tailored to the specific electronic and steric environment of your cyclobutyl compound.

MechanisticPathway Ester Cyclobutyl t-Butyl Ester Acid Acid Catalyst (H+ or Lewis Acid) Ester->Acid Activation Intermediate Cyclobutyl Carboxylic Acid + t-Butyl Cation Acid->Intermediate Cleavage Scavenger Scavenger Present (TIPS / H2O) Intermediate->Scavenger NoScavenger No Scavenger / Strong Acid Intermediate->NoScavenger Product Clean Product (Isobutane formed) Scavenger->Product Cation Quenched SideProduct Side Reactions: Ring Expansion & Alkylation NoScavenger->SideProduct Electrophilic Attack

Mechanistic pathway of t-butyl ester cleavage highlighting the critical role of scavengers.

DecisionTree Start Analyze Cyclobutyl Substrate AcidSensitive Contains Acid-Sensitive Groups? (e.g., Boc, Trityl) Start->AcidSensitive Yes1 Yes AcidSensitive->Yes1 No1 No AcidSensitive->No1 LewisAcid Use ZnBr2 or Yb(OTf)3 (Protocol 2) Yes1->LewisAcid StrainCheck Highly Strained / Prone to Ring Expansion? No1->StrainCheck Yes2 Yes StrainCheck->Yes2 No2 No StrainCheck->No2 Phosphoric Use 85% H3PO4 (Protocol 3) Yes2->Phosphoric TFA Use TFA + TIPS/H2O (Protocol 1) No2->TFA

Decision tree for selecting the optimal t-butyl ester deprotection strategy.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the causality and performance metrics of various deprotection environments when applied to cyclobutyl scaffolds.

Deprotection MethodReagentsTypical Reaction TimeSelectivity / CompatibilityRisk of Ring ExpansionCausality / Mechanism of Action
Standard Acidic TFA / DCM (1:1)1 - 4 hoursPoor (Cleaves Boc, Trityl)High High proton concentration triggers rearrangement; unquenched cations alkylate the ring.
Scavenger-Assisted TFA / TIPS / H₂O (95:2.5:2.5)1 - 4 hoursPoor (Cleaves Boc, Trityl)Medium Scavengers trap the t-butyl cation as isobutane, preventing electrophilic alkylation[3].
Lewis Acid ZnBr₂ / DCM12 - 24 hoursExcellent (Preserves Boc, Trityl)Low ZnBr₂ coordinates to the ester carbonyl, increasing leaving group lability without dropping pH[4].
Mild Aqueous 85 wt % H₃PO₄1 - 14 hoursGood (Preserves CBZ, TBDMS)Very Low Aqueous environment stabilizes the leaving group and instantly quenches cations with water[5].

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. The physical and chemical feedback loops built into the steps will tell you immediately if the reaction is proceeding correctly or if side reactions are occurring.

Protocol 1: Scavenger-Assisted TFA Cleavage (The Optimized Standard)

Use this when the molecule lacks other acid-sensitive groups, but you need to prevent tert-butylation.

  • Preparation: Dissolve the cyclobutyl tert-butyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Loading (Critical Step): Add Triisopropylsilane (TIPS) (2.5% v/v) and deionized water (2.5% v/v) to the solution. Causality: Scavengers must be homogeneously distributed before the acid is introduced to ensure the local concentration of the trap is higher than the generated carbocation from the very first second of the reaction.

  • Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 50% v/v final concentration.

  • Validation & Monitoring: Remove the ice bath and stir at room temperature. Monitor via LCMS.

    • Self-Validation: The disappearance of the starting material mass and the appearance of the[M-56] (loss of isobutylene) mass confirms success. If you observe an [M+56] mass, your scavenger loading is too low, and tert-butylation is occurring.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

Protocol 2: Chemoselective Lewis Acid Cleavage using ZnBr₂

Use this when the molecule contains highly acid-labile groups (e.g., Boc, Trityl) that must be preserved[4].

  • Preparation: Suspend anhydrous Zinc Bromide (ZnBr₂) (3.0 to 5.0 eq) in anhydrous DCM (0.05 M relative to substrate).

  • Initiation: Add the cyclobutyl tert-butyl ester (1.0 eq) to the suspension. Stir at room temperature under an inert argon atmosphere.

  • Validation & Monitoring: Monitor by TLC (stain with KMnO₄).

    • Self-Validation: Because no strong Brønsted acid is present, the reaction is slower (typically 12-24 hours). The emergence of a single, highly polar baseline spot (the free carboxylic acid) validates clean cleavage. The presence of multiple mid-polarity spots indicates Lewis-acid catalyzed ring-opening.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Ultra-Mild Aqueous Phosphoric Acid Deprotection

Use this for highly strained cyclobutanes prone to Wagner-Meerwein rearrangements[5].

  • Preparation: Dissolve the cyclobutyl tert-butyl ester (1.0 eq) in a minimal amount of DCM or THF (just enough to solubilize, typically 1-2 mL per mmol).

  • Initiation: Dropwise, add aqueous 85 wt % Phosphoric Acid (H₃PO₄) (5.0 eq).

    • Causality: The 85% H₃PO₄ provides a high dielectric constant environment that stabilizes the transition state of the ester cleavage, while the abundant water acts as an immediate nucleophilic trap for the t-butyl cation, forming tert-butanol instead of allowing the cation to rearrange the cyclobutane core.

  • Validation & Monitoring: Stir at room temperature for 1 to 14 hours.

    • Self-Validation: The reaction mixture may become biphasic or gummy as the phosphate salt of the product forms. Complete consumption of the organic-soluble starting material via TLC indicates completion.

  • Workup: Dilute the mixture with a large excess of water (30 mL per mmol). Extract thoroughly with Ethyl Acetate. The mild pH of the diluted phosphoric acid prevents product degradation during extraction.

References

  • Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. niscpr.res.in.
  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. ACS Publications.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed / NIH.
  • Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Semantic Scholar.
  • Difunctionalization of C–C σ-Bonds Enabled by the Reaction of Bicyclo[1.1.0]butyl Boronate Complexes with Electrophiles. ACS Publications.
  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.
  • Facile Synthesis of Housanes by an Unexpected Strategy. PMC - NIH.

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 2-(1-aminocyclobutyl)acetate

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of tert-butyl 2-(1-aminocyclobutyl)acetate by flash chromatography. It is designed to offer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of tert-butyl 2-(1-aminocyclobutyl)acetate by flash chromatography. It is designed to offer practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple protocol to explain the "why" behind experimental choices.

Introduction

Tert-butyl 2-(1-aminocyclobutyl)acetate is a valuable building block in medicinal chemistry, often requiring high purity for subsequent synthetic steps. Flash chromatography is a common and effective method for its purification.[1] However, the presence of a primary amine and an ester functional group can present unique challenges, such as peak tailing, co-elution with impurities, and low recovery. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of tert-butyl 2-(1-aminocyclobutyl)acetate.

Problem: Poor Separation and Peak Tailing

Q: My TLC plate shows good separation, but on the column, the spots are broad and tail significantly. What's happening and how can I fix it?

A: This is a classic problem when purifying amines on silica gel. The acidic nature of silica can lead to strong interactions with the basic amine, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing peaks.

Causality & Solution:

  • Acid-Base Interactions: The free silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can protonate the basic amino group of your compound. This strong ionic interaction leads to poor elution and peak shape.

  • The Fix - Amine Additive: To counteract this, add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent. A typical starting concentration is 0.1-1% (v/v). The added amine will compete for the acidic sites on the silica, effectively "masking" them from your target compound and allowing for sharper, more symmetrical peaks.[2]

  • Alternative Stationary Phase: Consider using an amine-functionalized silica (NH2-silica) column.[3] This stationary phase has a less acidic surface and can significantly improve the chromatography of basic compounds without the need for mobile phase additives.[3]

Problem: Co-elution of Impurities

Q: I'm struggling to separate my product from a closely-eluting impurity. How can I improve the resolution?

A: Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Causality & Solution:

  • Solvent System Selectivity: The choice of solvents in your mobile phase plays a crucial role in separation. Different solvent systems can alter the interactions between your compounds and the stationary phase, leading to changes in selectivity.

    • Experiment with Different Solvent Systems: If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.[4][5] Dichloromethane offers different selectivity compared to ethyl acetate and can sometimes resolve stubborn impurities.

    • Ternary Solvent Systems: Introducing a third solvent can sometimes fine-tune the separation. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can improve the resolution of polar compounds.

  • Gradient Elution: A shallow gradient can be very effective for separating closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity over the course of the run. This will allow your product and the impurity to move through the column at different rates, enhancing their separation.

  • Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation, aim to load no more than 1-2% of the silica gel weight with your crude material.

Problem: Low Product Recovery

Q: After running the column, I'm getting a very low yield of my purified product. Where could it be going?

A: Low recovery can be frustrating and can stem from several factors, from irreversible adsorption on the column to decomposition.

Causality & Solution:

  • Irreversible Adsorption: As mentioned, the strong interaction between the amine and acidic silica can sometimes lead to irreversible binding of your product to the stationary phase.

    • Use an Amine Additive: As with peak tailing, adding triethylamine to your eluent can mitigate this issue.

    • Flush the Column: After your product has eluted, try flushing the column with a highly polar solvent system, such as 10% methanol in dichloromethane, to see if any more of your compound can be recovered.

  • Compound Instability: Although tert-butyl esters are generally stable to silica gel, prolonged exposure could potentially lead to some degradation. The primary amine could also be susceptible to reaction with acidic impurities.

    • Minimize Time on Silica: Run the flash chromatography as quickly as is practical while still achieving good separation.

    • Neutralize Before Loading: If your crude product is from an acidic workup, ensure it is thoroughly neutralized before loading it onto the column.

  • Incomplete Elution: It's possible that your chosen eluent system is not polar enough to elute your product completely.

    • TLC Analysis: After running the column, take a small sample of the silica gel from the top of the column, suspend it in a polar solvent like methanol, and spot it on a TLC plate to check for any remaining product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of tert-butyl 2-(1-aminocyclobutyl)acetate?

A1: A good starting point for TLC analysis is a mixture of dichloromethane (DCM) and methanol (MeOH).[4][5] Begin with a 95:5 DCM:MeOH mixture and adjust the ratio based on the resulting Rf value. For a preparative column, you are aiming for an Rf of approximately 0.2-0.3 for your target compound. You can also explore systems like ethyl acetate/hexane with a small amount of triethylamine.[6]

Q2: How do I properly prepare my sample for loading onto the flash column?

A2: There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude material in a minimal amount of the initial, low-polarity eluent. This method is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading: Dissolve your crude material in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel (or Celite), and evaporate the solvent to obtain a free-flowing powder.[7] This powder is then carefully added to the top of your packed column. Dry loading is generally preferred as it leads to sharper bands and better separation.[7]

Q3: What type of column and how much silica gel should I use?

A3: The column size and amount of silica gel depend on the amount of crude material you need to purify. A general guideline is to use a silica gel to crude material ratio of 50:1 to 100:1 by weight for a moderately difficult separation. For easier separations, a ratio of 30:1 may suffice.

Crude Material (g)Recommended Silica Gel (g)
0.15-10
0.525-50
1.050-100
5.0250-500

Q4: How can I visualize the compound on a TLC plate if it's not UV active?

A4: While the tert-butyl ester group does not have a strong UV chromophore, the primary amine can be visualized using a variety of stains. The most common and effective stain for amines is a ninhydrin solution. Gently heat the TLC plate after dipping it in the ninhydrin solution to develop the spots, which will typically appear purple or pink. Other general-purpose stains like potassium permanganate can also be used.[7]

Experimental Protocol: Flash Chromatography of Tert-butyl 2-(1-aminocyclobutyl)acetate

This protocol provides a general guideline. Optimization may be required based on the specific impurities present in your crude material.

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is 5-10% methanol in dichloromethane with 0.5% triethylamine.

    • Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude tert-butyl 2-(1-aminocyclobutyl)acetate in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of your crude material) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the eluent. A typical gradient might be from 2% to 10% methanol in dichloromethane over 10-15 column volumes.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified tert-butyl 2-(1-aminocyclobutyl)acetate.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Identify Problem PoorSep Poor Separation / Peak Tailing Start->PoorSep CoElution Co-elution of Impurities Start->CoElution LowYield Low Product Recovery Start->LowYield AddAmine Add Amine (e.g., TEA) to Eluent PoorSep->AddAmine ChangeStationary Use Amine-Functionalized Silica PoorSep->ChangeStationary ChangeSolvent Change Solvent System (e.g., DCM/MeOH) CoElution->ChangeSolvent Gradient Use a Shallow Gradient CoElution->Gradient CheckLoading Reduce Column Loading CoElution->CheckLoading LowYield->AddAmine For Adsorption FlushColumn Flush Column with Polar Solvent LowYield->FlushColumn CheckStability Ensure Neutral Conditions / Minimize Time on Column LowYield->CheckStability Resolved Problem Resolved AddAmine->Resolved NotResolved Problem Persists AddAmine->NotResolved ChangeStationary->Resolved ChangeStationary->NotResolved ChangeSolvent->Resolved ChangeSolvent->NotResolved Gradient->Resolved Gradient->NotResolved CheckLoading->Resolved CheckLoading->NotResolved FlushColumn->Resolved FlushColumn->NotResolved CheckStability->Resolved CheckStability->NotResolved ReEvaluate Re-evaluate TLC and Crude Material NotResolved->ReEvaluate ReEvaluate->Start

Caption: A workflow diagram for troubleshooting common flash chromatography issues.

References

  • Vertex AI Search. (2013, January 31).
  • University of Rochester Chemistry.
  • Membrane Solutions.
  • University of Rochester Chemistry.
  • Biotage.
  • ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.
  • Infoscience. Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2)
  • Hawach. (2025, February 11).
  • Tokyo Chemical Industry. (2025, May 21).
  • Carboline. GHS SDS - N-BUTANOL, TOLUENE, TERT-BUTYL ACETATE, EPOXY RESIN, BISPHENOL A EPOXY RESIN.
  • Waters Help Center.
  • Chromatography Online. Chromatography Problem Solving and Troubleshooting.
  • Benchchem. Technical Support Center: Troubleshooting Poor Resolution in Chromatographic Analysis of (S)-2-Amino-4-cyanobutanoic Acid.
  • Reddit. (2023, July 17).
  • Sigma-Aldrich. tert-butyl 2-[1-(aminomethyl)
  • PubChem.
  • MilliporeSigma.
  • MedChemExpress. (2025, December 31). tert-Butyl 2-(4-aminophenyl)
  • Asian Journal of Research in Chemistry.
  • Organic Syntheses. (2025, June 19).
  • Supporting Information. 2-(2-tert-butoxy-2-oxoethyl)-4-oxo-4-(trityloxyamino)butanoic acid (1).
  • Biotage.
  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
  • Springer Nature Experiments.
  • Chemistry Hall. (2020, January 2).
  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • ChemScene. 2248365-83-3 | tert-Butyl 2-(3-aminocyclobutyl)
  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids.
  • PubMed. (2006, October 27).

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Peptidomimetics: A Comparative Guide to 1-Aminocyclobutaneacetic Acid Esters

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing robust synthetic routes for conformationally restricted peptidomimetics. The incorporation of unnatural quaternary am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing robust synthetic routes for conformationally restricted peptidomimetics. The incorporation of unnatural quaternary amino acids, such as derivatives of 1-aminocyclobutaneacetic acid, is a powerful strategy. The spiro-fused cyclobutane ring exerts a pronounced Thorpe-Ingold effect, restricting the conformational space of the peptide backbone and strongly inducing specific secondary structures, such as 3₁₀-helices[1].

However, the synthetic utility of these building blocks hinges entirely on the judicious selection of ester protecting groups. This guide provides an objective, data-driven comparison of two critical analogs: Tert-butyl 2-(1-aminocyclobutyl)acetate and Methyl 2-(1-aminocyclobutyl)acetate , focusing on their mechanistic reactivity and orthogonal applications.

Mechanistic Causality: Sterics vs. Electronics

The fundamental divergence in reactivity between the tert-butyl and methyl esters of 1-aminocyclobutaneacetic acid is governed by steric hindrance and the resulting mechanistic pathways of cleavage.

The Methyl Ester (Sterically Accessible): Methyl 2-(1-aminocyclobutyl)acetate features a minimal steric footprint at the ester oxygen. This allows for facile nucleophilic attack at the carbonyl carbon. Consequently, it is highly susceptible to base-catalyzed saponification ( BAC​2 mechanism) and nucleophilic additions (e.g., Grignard reagents or complex hydride reductions)[2].

The Tert-Butyl Ester (Sterically Shielded): Tert-butyl 2-(1-aminocyclobutyl)acetate is characterized by extreme steric bulk. The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering the ester remarkably stable to basic hydrolysis and nucleophilic reagents[3]. Instead of the BAC​2 pathway, deprotection strictly follows an acid-catalyzed AAL​1 mechanism. Protonation of the carbonyl oxygen is followed by the rate-limiting cleavage of the alkyl-oxygen bond, generating a highly stable tertiary carbocation that rapidly eliminates a proton to form isobutylene gas[4].

Comparative Performance Matrix

To guide synthetic planning, the empirical reactivity profiles of both analogs are summarized below.

Property / Reactivity MetricTert-butyl 2-(1-aminocyclobutyl)acetateMethyl 2-(1-aminocyclobutyl)acetate
Chemical Formula C₁₀H₁₉NO₂C₇H₁₃NO₂
Molecular Weight 185.27 g/mol 143.19 g/mol
Steric Shielding Extremely HighLow
Stability to Base (1M LiOH) Highly Stable (>99% recovery)Highly Labile (Rapid hydrolysis)
Stability to Acid (95% TFA) Highly Labile (Rapid cleavage)Stable (Resistant to mild acidolysis)
Nucleophilic Susceptibility Resistant (Inert to Grignard/LiAlH₄)Susceptible (Reacts readily)
Primary Deprotection Pathway Acidolysis ( AAL​1 )Saponification ( BAC​2 )
Logical Workflows and Orthogonality

The stark contrast in their stability profiles allows these two esters to be used orthogonally in complex multi-step syntheses.

OrthogonalWorkflow Start 1-Aminocyclobutaneacetic acid Derivatives tBu Tert-Butyl Ester (Sterically Shielded) Start->tBu Me Methyl Ester (Sterically Accessible) Start->Me Acid TFA / DCM (Acidolysis) tBu->Acid Acid ResistBase Resistant to Base/Nucleophiles tBu->ResistBase Base/Nu- Base LiOH / H2O (Saponification) Me->Base Base ResistAcid Stable to Mild Acid Me->ResistAcid Mild Acid FreeAcid1 Free Carboxylic Acid + Isobutylene Acid->FreeAcid1 FreeAcid2 Free Carboxylic Acid + Methanol Base->FreeAcid2

Orthogonal protection strategies for 1-aminocyclobutaneacetic acid derivatives.

Self-Validating Experimental Protocols

In my laboratory, we rely on self-validating systems—protocols where the chemical physics of the reaction provides intrinsic feedback on its progress.

Protocol A: Acidolytic Cleavage of Tert-Butyl 2-(1-aminocyclobutyl)acetate

Causality: Trifluoroacetic acid (TFA) provides the necessary proton activity to initiate the AAL​1 cleavage. Because the resulting tert-butyl cation is a powerful alkylating agent that can modify sensitive residues, a scavenger like triisopropylsilane (TIPS) is mandatory[5]. The irreversible evolution of isobutylene gas drives the reaction to completion[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Tert-butyl 2-(1-aminocyclobutyl)acetate in 5.0 mL of anhydrous dichloromethane (DCM).

  • Scavenger Addition: Add 0.2 mL (approx. 2.5 eq) of TIPS to trap the generated tert-butyl cations.

  • Acidification: Cool the mixture to 0 °C and dropwise add 5.0 mL of neat TFA.

  • Reaction: Remove the ice bath and stir at ambient temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of a peak at -56 Da (representing the loss of isobutylene) confirms successful cleavage[6].

  • Isolation: Concentrate the mixture under a stream of nitrogen. Precipitate the resulting TFA salt of the free acid using cold diethyl ether, centrifuge, and decant.

CleavageMechanism Ester Protonation of Carbonyl Oxygen Intermediate Oxonium Ion Formation Ester->Intermediate TFA Cleavage C-O Bond Cleavage (Rate-Limiting) Intermediate->Cleavage Products Carboxylic Acid + t-Butyl Cation Cleavage->Products Isobutylene Isobutylene Gas (Irreversible) Products->Isobutylene -H+

A_AL1 mechanism for the acidolytic cleavage of tert-butyl esters via TFA.

Protocol B: Saponification of Methyl 2-(1-aminocyclobutyl)acetate

Causality: To hydrolyze the methyl ester, we utilize Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. The hydroxide ion acts as a hard nucleophile, attacking the sterically accessible carbonyl. THF and Methanol are used to ensure the lipophilic cyclobutane derivative remains in solution with the aqueous base.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Methyl 2-(1-aminocyclobutyl)acetate in 4.0 mL of a THF/MeOH/H₂O mixture (2:1:1 v/v/v).

  • Base Addition: Add 1.5 mmol of LiOH·H₂O in a single portion.

  • Reaction: Stir vigorously at room temperature for 3-4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The starting methyl ester will migrate near the solvent front (in highly polar eluents), while the highly polar lithium carboxylate salt will remain completely at the baseline, validating quantitative conversion.

  • Isolation: Acidify the mixture carefully to pH 3-4 using 1M HCl to protonate the carboxylate. Lyophilize the aqueous layer to isolate the hydrochloride salt of 2-(1-aminocyclobutyl)acetic acid.

Conclusion

The selection between tert-butyl and methyl esters of 1-aminocyclobutaneacetic acid is not arbitrary; it is a strategic decision dictated by the steric environment and the required orthogonality of the synthetic route. By understanding the causal mechanisms—specifically the interplay between the Thorpe-Ingold effect and ester sterics—researchers can design highly efficient, self-validating protocols for peptidomimetic drug development.

References
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - arkat usa. arkat-usa.org.3

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates | The Journal of Organic Chemistry - ACS Publications. acs.org. 6

  • Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. researchgate.net. 2

  • An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection. benchchem.com. 4

  • Introduction to Cleavage Techniques. thermofisher.com. 5

  • Revisiting 310-helices: biological relevance, mimetics and applications. explorationpub.com. 1

Sources

Comparative

Method Development &amp; Comparison Guide: Chiral HPLC Resolution of Cyclobutane Amino Acid Derivatives

Executive Summary & Structural Integrity As a Senior Application Scientist, it is imperative to first address the structural reality of the requested compound. Tert-butyl 2-(1-aminocyclobutyl)acetate is an achiral molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Integrity

As a Senior Application Scientist, it is imperative to first address the structural reality of the requested compound. Tert-butyl 2-(1-aminocyclobutyl)acetate is an achiral molecule . Because the cyclobutane ring is unsubstituted at the C2, C3, and C4 positions, the molecule possesses an internal plane of symmetry (Cs point group) bisecting the C1 and C3 carbons[1]. Consequently, the C1 carbon is not a stereocenter, and the molecule cannot exist as enantiomers. Any attempt to develop a chiral HPLC method for this exact structure would be scientifically invalid.

However, in the rational design of rigidified peptidomimetics and NMDA receptor modulators, researchers frequently introduce substituents (e.g., a methyl group at C2 or a fluorine at C3) to break this symmetry, creating chiral 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives[2][3]. To fulfill the analytical requirements of drug development professionals, this guide provides a comprehensive comparison for resolving the enantiomers of a representative chiral analog: tert-butyl 2-(1-amino-2-methylcyclobutyl)acetate [4].

SymmetryLogic A Target: Tert-butyl 2-(1-aminocyclobutyl)acetate B Analyze Cyclobutane Ring Substitution A->B C C2 and C4 are identical (-CH2-) Plane of Symmetry (Cs) exists B->C D Molecule is ACHIRAL (Cannot be resolved) C->D E Introduce Asymmetry (e.g., 2-methyl substitution) D->E Structural Modification F Chiral Analog Formed (Enantiomeric Resolution Required) E->F

Structural symmetry analysis of the base molecule and its chiral derivation.

Comparative Guide: Chiral Stationary Phases (CSPs)

When resolving chiral cyclobutane amino acid esters, the choice of the Chiral Stationary Phase (CSP) dictates the success of the separation. We objectively compare two leading polysaccharide-based technologies for the resolution of tert-butyl 2-(1-amino-2-methylcyclobutyl)acetate[5].

  • Column A (Immobilized Amylose): Utilizes Amylose tris(3-chloro-5-methylphenylcarbamate). The helical structure of amylose, combined with the electron-withdrawing chloro groups, creates deep chiral grooves that strongly interact with the steric bulk of the tert-butyl ester.

  • Column B (Coated Cellulose): Utilizes Cellulose tris(3,5-dimethylphenylcarbamate). The linear nature of cellulose offers a different spatial arrangement, relying more heavily on dipole-dipole interactions.

Data Presentation: Chromatographic Performance Comparison
Chromatographic ParameterColumn A: Immobilized Amylose (e.g., Chiralpak IG)Column B: Coated Cellulose (e.g., Chiralcel OD-H)
Chiral Selector Amylose tris(3-chloro-5-methylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1 v/v/v)n-Hexane / IPA / DEA (90:10:0.1 v/v/v)
Retention Time (tR1) 6.4 min8.2 min
Retention Time (tR2) 8.1 min9.5 min
Selectivity (α) 1.351.18
Resolution (Rs) 3.2 (Robust Baseline Resolution) 1.6 (Marginal Resolution)
Mechanistic Driver Strong hydrogen bonding & steric inclusionWeaker surface dipole-dipole interactions

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, do not merely mix solvents; understand the causality behind each parameter. The following step-by-step methodology is designed as a self-validating workflow.

Step 1: Mobile Phase Preparation
  • Action: Prepare a mixture of HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v). Degas ultrasonically for 10 minutes.

  • Causality: Hexane acts as the non-polar bulk carrier, while IPA provides the necessary hydrogen-bonding disruption to elute the analyte. The addition of 0.1% DEA is a critical self-validating step: without this basic modifier, the primary amine of the cyclobutane derivative will undergo secondary ion-exchange interactions with residual silanols on the silica support, resulting in severe peak tailing and catastrophic loss of chiral resolution.

Step 2: Sample Preparation
  • Action: Accurately weigh 10 mg of the racemic tert-butyl 2-(1-amino-2-methylcyclobutyl)acetate standard. Dissolve entirely in 10 mL of the prepared mobile phase to achieve a 1.0 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Using the exact mobile phase as the sample diluent prevents solvent-mismatch band broadening at the column head, ensuring the sharp peak shapes necessary for precise integration.

Step 3: Chromatographic Execution
  • Action: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Monitor UV detection at 210 nm. Inject 10 µL of the sample.

  • Causality: Cyclobutane amino acid esters lack extended conjugated aromatic systems. Detection must occur at low UV wavelengths (210 nm) to monitor the carbonyl π→π∗ transitions. Strict temperature control at 25°C ensures reproducible thermodynamics for the transient diastereomeric complexes formed between the analyte and the CSP.

HPLCWorkflow S1 Sample Prep: 1 mg/mL in Mobile Phase S2 Primary Screening: Amylose vs. Cellulose CSPs S1->S2 S3 Mobile Phase Optimization: Hexane/IPA + 0.1% DEA S2->S3 S4 Evaluate Resolution (Rs) & Selectivity (α) S3->S4 S5 Method Validation: ICH Q2(R1) Guidelines S4->S5

Analytical workflow for chiral HPLC method development and validation.

References

1.[1] Title: 1-Azaniumylcyclobutane-1-carboxylate monohydrate - IUCr Journals Source: iucr.org URL:

2.[2] Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs Source: Journal of Medicinal Chemistry - ACS Publications URL:

3.[4] Title: Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids Source: Universidad de La Rioja URL:

4.[5] Title: Chiral resolution of the racemic cyclobutane amino acids Source: ResearchGate URL:

5.[3] Title: Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure–Activity Relationships and Mechanisms of Action Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Validation

Comparative Guide: Tert-butyl 2-(1-aminocyclobutyl)acetate vs. Cyclopropyl Analogs in Peptidomimetics

Executive Summary & Mechanistic Foundations The integration of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. By introducing conformational constraints and steric b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundations

The integration of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. By introducing conformational constraints and steric bulk, researchers can overcome the inherent limitations of native peptides, namely poor proteolytic stability and lack of secondary structure predictability[1].

Among the most powerful building blocks for these modifications are β3,3 -disubstituted amino acids, specifically those featuring spiro-fused cycloalkanes. This guide provides an objective, data-driven comparison between tert-butyl 2-(1-aminocyclobutyl)acetate (a cyclobutane-fused β -amino acid derivative) and its cyclopropyl analogs .

While both analogs serve to restrict backbone flexibility and shield adjacent amide bonds from enzymatic cleavage, their distinct ring strains, internal bond angles, and puckering dynamics lead to vastly different conformational outcomes in the resulting foldamers[2].

Structural Geometry and the Thorpe-Ingold Effect

The fundamental divergence between these two analogs stems from their cyclic geometry:

  • Cyclopropyl Analogs: Cyclopropane possesses an extreme ring strain (27.6 kcal/mol) and an internal bond angle of ~60°[3]. To compensate for this tight internal angle, the exocyclic bonds (connecting the amine and the acetate group to the spiro-carbon) are forced to widen to approximately 115°–120°. This compression pushes the amino and carboxylate substituents closer together—a phenomenon known as the Thorpe-Ingold effect. Consequently, cyclopropyl analogs are highly rigid and tend to force the peptide backbone into extended conformations or tight β -turns[4].

  • Cyclobutyl Analogs: Cyclobutane has a slightly lower ring strain (26.3 kcal/mol) and a ~90° internal angle[3]. Unlike the planar cyclopropane, cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain. This puckering provides a dynamic flexibility that, combined with the larger steric bulk of the four-carbon ring, strongly biases β -peptides toward stable helical folding (such as the 14-helix) rather than extended sheets[5].

G A Unnatural Amino Acid Incorporation B Cyclopropyl Analog (Highly Strained, 60°) A->B C Cyclobutyl Analog (Puckered, 90°) A->C D Extended Conformation / Tight Turns B->D E Helical Folding (e.g., 14-helix) C->E F Protease Resistance & Target Binding D->F E->F

Fig 1. Divergent conformational pathways induced by spiro-cycloalkane beta-amino acids.

Quantitative Data & Performance Comparison

To objectively evaluate these building blocks, we must look at their physicochemical properties and their behavior once incorporated into a peptide chain. The data below synthesizes structural parameters and typical experimental outcomes observed in the synthesis of Ras farnesyltransferase inhibitors and BH3 helical domain mimetics[4][6].

Table 1: Physicochemical and Structural Parameters
ParameterCyclopropyl Analog ( β3,3 -CP)Cyclobutyl Analog ( β3,3 -CB)
Ring Size 3-membered4-membered
Internal Bond Angle ~60°~90°
Ring Strain Energy 27.6 kcal/mol26.3 kcal/mol
Ring Conformation PlanarPuckered (Butterfly)
Exocyclic Steric Clash Very High (Strong Thorpe-Ingold)High
Preferred Secondary Structure Extended / Turn14-Helix / Mixed α/β -Helix
Chemical Stability Lower (Susceptible to ring-opening)Higher
Table 2: Comparative Experimental Performance in Peptidomimetics
MetricWild-Type α -PeptideCyclopropyl MimeticCyclobutyl Mimetic
Coupling Yield (HATU, 2h) >99%~65% (High steric hindrance)~72% (Moderate hindrance)
Proteolytic Half-Life ( t1/2​ ) < 10 min> 48 hours> 48 hours
Cell Permeability (Uptake) HighModerateLow (Due to extreme rigidity)
Synthesis Route Standard SPPSCyclopropanone Hemiacetals[7][2+2] Cycloaddition / Alkylation

Note: Cell permeability is highly sequence-dependent, but rigid cyclobutane β -amino acids have been shown to preclude the acquisition of conformations suitable for optimal cell uptake in certain cationic sequences[5].

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the causality behind each chemical choice is clear and that the results can be internally verified without relying on external assumptions.

Protocol 1: Solution-Phase Coupling of Tert-butyl 2-(1-aminocycloalkyl)acetates
  • Objective: Couple an N-protected (e.g., Fmoc) amino acid to the sterically hindered amine of the spiro-cycloalkyl building block.

  • Causality: The tert-butyl ester is chosen because it provides orthogonal protection against the basic conditions of Fmoc deprotection (20% piperidine), allowing for iterative peptide elongation before a final global acidic cleavage using TFA[1]. Because the spiro-carbon creates extreme steric shielding around the amine, standard carbodiimides (like DIC) fail. We utilize HATU/HOAt, which generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester capable of overcoming this steric barrier.

Step-by-Step Workflow:

  • Activation: Dissolve 1.2 eq of the Fmoc-amino acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 eq of the tert-butyl 2-(1-aminocyclobutyl)acetate (or its cyclopropyl analog).

  • Thermal Overcome: Heat the reaction to 40°C. The added thermal energy is required to overcome the activation energy barrier imposed by the puckered cyclobutane ring.

  • Self-Validation (LC-MS): TLC is insufficient due to the lack of strong chromophores on the cycloalkyl ring. At t=2h, remove a 5 µL aliquot, quench in 50% MeCN/H2O, and inject into LC-MS. The reaction is validated only when the extracted ion chromatogram (EIC) shows complete disappearance of the starting amine mass ( [M+H]+=172.1 for the cyclobutyl analog).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3​ , 1M HCl , and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: Proteolytic Stability Evaluation (Self-Validating System)
  • Objective: Quantify the resistance of the synthesized peptidomimetic against enzymatic degradation compared to a native peptide.

  • Causality: Proteinase K is utilized because it is a highly aggressive, promiscuous serine protease. If the spiro-cycloalkane effectively shields the adjacent amide bonds from Proteinase K, it guarantees exceptional stability against physiological proteases in serum[6].

G N1 Peptide Substrate (Wild-type vs. Mimetic) N2 Incubation with Proteinase K (37°C) N1->N2 N3 Quench Reaction (TFA Addition) N2->N3 N4 RP-HPLC & LC-MS Quantification N3->N4 N6 Calculate Half-life (t1/2) N4->N6 N5 Internal Standard (Self-Validation) N5->N4

Fig 2. Self-validating proteolytic stability assay workflow with internal standardization.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 µM solution of the peptidomimetic in TRIS-HCl buffer (pH 7.4).

  • Internal Standardization (The Self-Validation Step): Spike the solution with 50 µM of a known, completely protease-resistant D-amino acid peptide. This acts as an internal standard to normalize LC-MS injection volumes and instrument drift.

  • Enzyme Addition: Add Proteinase K to a final concentration of 5 µg/mL. Incubate at 37°C.

  • Time-Course Quenching: At intervals (0, 10, 30, 60, 120, 1440 mins), extract 50 µL aliquots and immediately quench by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. The low pH irreversibly denatures the protease.

  • Analysis: Analyze via RP-HPLC. Plot the ratio of the Area Under the Curve (AUC) of the peptidomimetic to the AUC of the internal standard over time.

  • Control Validation: Run a parallel assay using the wild-type α -peptide. The assay is considered valid only if the wild-type peptide exhibits a t1/2​<10 minutes, proving the enzyme is active.

Conclusion

The choice between tert-butyl 2-(1-aminocyclobutyl)acetate and its cyclopropyl analog dictates the ultimate 3D architecture of the peptidomimetic. If the goal is to force a rigid, extended conformation or a tight turn (e.g., for binding a narrow hydrophobic pocket like the A2 subsite of Farnesyltransferase), the highly strained cyclopropyl analog is superior[4]. Conversely, if the objective is to stabilize a broader helical motif (such as mimicking the BH3 α -helical domain) while maximizing chemical stability and lipophilicity, the puckered cyclobutyl analog is the optimal building block[2][6].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(1-aminocyclobutyl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(1-aminocyclobutyl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.